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  • Product: Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine
  • CAS: 436087-19-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

An In-Depth Technical Guide to Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine This guide provides a comprehensive technical overview of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, a novel secondary am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

This guide provides a comprehensive technical overview of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, a novel secondary amine incorporating both a bioactive furan moiety and a structurally complex substituted butenyl chain. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It will cover the compound's structure, a proposed synthetic pathway with detailed protocols, and a thorough analysis of its expected spectroscopic characteristics.

Introduction and Scientific Context

Furan-containing compounds are of significant interest in medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules.[1] The furan ring serves as a versatile bioisostere for phenyl groups, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] Secondary and tertiary amines are also crucial functional groups in a vast array of pharmaceuticals and biologically active compounds. The combination of a furan moiety with a complex amine side chain, as seen in Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, presents an intriguing scaffold for the exploration of new chemical entities with potential therapeutic applications.

This guide will provide a detailed examination of this specific molecule, from its fundamental structure to a plausible and detailed synthetic route and in-depth spectroscopic analysis.

Chemical Structure and Properties

The chemical structure of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is characterized by a central nitrogen atom bonded to a furan-2-ylmethyl group and a 3-methyl-1-p-tolyl-but-3-enyl group.

PropertyValue
IUPAC Name Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine
CAS Number 436087-19-3[2][3]
Molecular Formula C₁₉H₂₃NO
Molecular Weight 281.40 g/mol
Canonical SMILES CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2
InChI Key InChI=1S/C19H23NO/c1-15(2)11-17(16-7-9-18(3)10-8-16)20-13-19-6-5-12-21-19/h5-10,12,17,20H,2,11,13H2,1,3-4H3

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node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"];

// Define positions for atoms N1 [pos="0,0!"]; C1 [pos="-1.2,0.5!"]; C2 [pos="-2.4,0!"]; C3 [pos="-2.4,-1.2!"]; O1 [pos="-1.2,-1.8!"]; C4 [pos="-0.3,-1.2!"]; C5 [pos="1.2,0.5!"]; C6 [pos="2.4,0!"]; C7 [pos="3.6,0.5!"]; C8 [pos="3.6,1.7!"]; C9 [pos="2.4,2.2!"]; C10 [pos="1.2,1.7!"]; C11 [pos="2.4,3.4!"]; C12 [pos="1.2,-1!"]; C13 [pos="2.4,-1.5!"]; C14 [pos="0,-1.5!"]; C15 [pos="3.6,-1!"]; C16 [pos="0,-2.7!"];

// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- O1; O1 -- C4; C4 -- C1; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C6; C9 -- C11; C5 -- C12; C12 -- C13; C13 -- C14; C14 -- C12; C13 -- C15; C14 -- C16; }

Caption: Chemical structure of the target compound.

Proposed Synthesis Pathway

A logical and efficient approach to the synthesis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a two-step process involving the initial synthesis of the key amine intermediate, (3-methyl-1-p-tolyl-but-3-enyl)-amine, followed by its reductive amination with furfural.

Synthesis of the Amine Intermediate

The synthesis of (3-methyl-1-p-tolyl-but-3-enyl)-amine can be achieved through a multi-step sequence starting from commercially available p-tolualdehyde.

Synthesis_of_Amine_Intermediate p_tolualdehyde p-Tolualdehyde alcohol 1-(p-tolyl)-3-methyl-but-3-en-1-ol p_tolualdehyde->alcohol 1. grignard Isopropenylmagnesium bromide (Grignard Reagent) grignard->alcohol ketone 1-(p-tolyl)-3-methyl-but-3-en-1-one alcohol->ketone 2. oxidation Oxidation (e.g., PCC, DMP) oxidation->ketone amine_intermediate (3-methyl-1-p-tolyl-but-3-enyl)-amine ketone->amine_intermediate 3. reductive_amination Reductive Amination (NH₃, H₂, Catalyst or NaBH₃CN) reductive_amination->amine_intermediate

Caption: Proposed workflow for the synthesis of the amine intermediate.

Step-by-step Protocol:

  • Grignard Reaction: To a solution of p-tolualdehyde in anhydrous THF, slowly add a solution of isopropenylmagnesium bromide at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.

  • Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 1-(p-tolyl)-3-methyl-but-3-en-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (DCM).

  • Reductive Amination: The ketone is converted to the primary amine via reductive amination. This can be achieved by treating the ketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation over a nickel or palladium catalyst.[4][5]

Final Reductive Amination

The final target molecule is synthesized by the reductive amination of furfural with the previously synthesized (3-methyl-1-p-tolyl-but-3-enyl)-amine.

Final_Reductive_Amination furfural Furfural imine_formation Imine Formation furfural->imine_formation amine_intermediate (3-methyl-1-p-tolyl-but-3-enyl)-amine amine_intermediate->imine_formation imine Intermediate Imine imine_formation->imine reduction Reduction (NaBH(OAc)₃ or NaBH₃CN) imine->reduction final_product Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine reduction->final_product

Caption: Workflow for the final reductive amination step.

Step-by-step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) and (3-methyl-1-p-tolyl-but-3-enyl)-amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a dehydrating agent like molecular sieves can drive this equilibrium forward.[6]

  • Reduction: The reaction mixture is then treated with a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild and selective for the imine in the presence of the aldehyde.[6][7] Alternatively, sodium borohydride (NaBH₄) can be added portion-wise to the pre-formed imine at 0°C.[1]

  • Work-up and Purification: After the reaction is complete, it is quenched with a basic aqueous solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.

Spectroscopic and Analytical Characterization

The structure of the synthesized compound should be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the known values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40d1HH5 proton of furan ring
~7.10-7.20d2HAromatic protons ortho to the methyl group on the p-tolyl ring
~7.00-7.10d2HAromatic protons meta to the methyl group on the p-tolyl ring
~6.20-6.30dd1HH4 proton of furan ring
~6.10-6.20d1HH3 proton of furan ring
~4.80-4.90s1HVinylic proton of the isopropenyl group
~4.70-4.80s1HVinylic proton of the isopropenyl group
~3.60-3.70s2HMethylene protons of the furfuryl group (-CH₂-N)
~3.40-3.50t1HMethine proton on the butenyl chain (-CH(Ar)-N)
~2.30s3HMethyl protons of the p-tolyl group
~2.00-2.20m2HMethylene protons on the butenyl chain (-CH-CH₂-C=)
~1.70s3HMethyl protons of the isopropenyl group
~1.50-1.60br s1HAmine proton (-NH-)

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~152-154C2 of furan ring
~144-146C5 of furan ring
~142-144Quaternary carbon of the isopropenyl group
~136-138Quaternary carbon of the p-tolyl ring (ipso- to methyl)
~135-137Quaternary carbon of the p-tolyl ring (ipso- to butenyl)
~129-130Aromatic CH of the p-tolyl ring
~127-128Aromatic CH of the p-tolyl ring
~112-114Vinylic CH₂ of the isopropenyl group
~110-111C4 of furan ring
~107-108C3 of furan ring
~60-62Methine carbon on the butenyl chain (-CH(Ar)-N)
~48-50Methylene carbon of the furfuryl group (-CH₂-N)
~40-42Methylene carbon on the butenyl chain (-CH-CH₂-C=)
~22-24Methyl carbon of the isopropenyl group
~21Methyl carbon of the p-tolyl group
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (secondary amine)
~3100-3150C-H stretch (furan ring)
~3000-3100C-H stretch (aromatic and vinylic)
~2850-2960C-H stretch (aliphatic)
~1640-1660C=C stretch (vinylic)
~1500-1600C=C stretch (aromatic and furan ring)
~1000-1300C-N stretch and C-O-C stretch (furan ring)
Mass Spectrometry (MS)
m/zAssignment
281[M]⁺ (Molecular ion)
266[M - CH₃]⁺
184[M - C₇H₇]⁺ (loss of tolyl group)
121[C₈H₉N]⁺ (fragment from cleavage alpha to the nitrogen on the butenyl side)
91[C₇H₇]⁺ (tropylium ion from the p-tolyl group)
81[C₅H₅O]⁺ (furfuryl cation)

Potential Applications and Research Directions

The unique combination of a furan ring and a substituted amine structure in Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine suggests several potential areas of application:

  • Drug Discovery: The furan nucleus is present in a wide range of pharmaceuticals. The novel side chain of this molecule could lead to new interactions with biological targets.

  • Agrochemicals: Many pesticides and herbicides contain furan and amine moieties. This compound could be a lead structure for the development of new agrochemicals.

  • Materials Science: Furan-based compounds are being explored as renewable building blocks for polymers and resins. The amine functionality could be used for cross-linking or further functionalization.

Safety and Handling

Furan and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used in the synthesis.

References

  • BenchChem. (2025). Troubleshooting guide for reactions involving 4-Methoxy-3-methylbenzaldehyde.
  • The Royal Society of Chemistry. (n.d.).
  • (n.d.).
  • Yang, J., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
  • Touchette, K. M. (2011).
  • Wikipedia. (n.d.).
  • White, E. H., Baum, A. A., & Eitel, D. E. (n.d.). Triazene, 1-methyl-3-p-tolyl. Organic Syntheses Procedure.
  • (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Master Organic Chemistry. (2017).
  • NextSDS. (n.d.). FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). The 1 H NMR spectrum of Furfurylamine-Zinc complex and free....
  • Sigma-Aldrich. (n.d.). 3-METHYL-1-P-TOLYL-BUT-2-EN-1-ONE AldrichCPR.
  • BLDpharm. (n.d.). 436087-19-3|N-(Furan-2-ylmethyl)-3-methyl-1-(p-tolyl)but-3-en-1-amine.
  • PubMed. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines.
  • ResearchGate. (2007). (PDF) Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents.
  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • Chemical Communications (RSC Publishing). (n.d.). Directed C(sp3)–H vinylation and arylation of alkylimines for the synthesis of branched allylamines and azaarylmethylamines.
  • Bentham Open. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group.
  • Benchchem. (n.d.).
  • PubMed. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents.
  • (n.d.).
  • MDPI. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents.
  • Chemistry Stack Exchange. (2016). 1H-NMR spectrum for furfural.
  • ResearchGate. (n.d.). (a) Proton NMR spectra of the furfuryl alcohol/N-Hydroxymaleimide....

Sources

Exploratory

In-Depth Technical Guide: Pharmacokinetic Profiling of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine in Animal Models

Distribution: For Researchers, Scientists, and Drug Development Professionals Executive Summary The development of novel chemical entities (NCEs) into viable therapeutic agents hinges on a thorough understanding of their...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel chemical entities (NCEs) into viable therapeutic agents hinges on a thorough understanding of their pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, a novel compound with potential therapeutic applications. In the absence of pre-existing public data for this specific molecule, this document serves as a predictive and methodological blueprint, grounded in established scientific principles for small molecule drug development. We will explore predictive in silico modeling, detailed in vitro assays, and a robust strategy for in vivo animal studies, explaining the causality behind each experimental choice to ensure a self-validating and scientifically rigorous investigation.

Introduction: Deconstructing the Molecule for Pharmacokinetic Prediction

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine presents several structural motifs that inform our predictive pharmacokinetic assessment. A strategic analysis of its chemical architecture is the first step in designing a logical and efficient development pathway.

  • The Furan Moiety: The furan ring is a common feature in many pharmaceuticals and natural products.[1][2] Its presence immediately raises considerations for metabolic stability. Furan rings are susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to the formation of reactive metabolites, such as unsaturated dialdehydes.[3][4][5] Specifically, CYP2E1 is often a key enzyme in this bioactivation process.[6][7][8] This metabolic pathway is a critical area of investigation due to the potential for hepatotoxicity.[1][9]

  • The Tertiary Amine: Tertiary amines are prevalent in pharmaceuticals and significantly influence a compound's physicochemical properties and pharmacokinetic behavior.[10][11] They can enhance solubility and bioavailability.[10] From a metabolic standpoint, tertiary amines are subject to N-dealkylation, N-oxidation, and the formation of reactive iminium intermediates, also mediated by CYP enzymes.[12][13]

  • Lipophilicity: The p-tolyl group and the butenyl chain suggest a moderate to high lipophilicity. This characteristic will likely favor good membrane permeability and absorption but may also lead to higher plasma protein binding and a larger volume of distribution.

This initial structural assessment dictates that our experimental approach must rigorously evaluate metabolic stability, identify potential reactive metabolites, and characterize the fundamental ADME properties.

Phase I: In Silico and In Vitro Characterization - Building the Foundation

Before embarking on costly and complex animal studies, a robust foundation of in silico and in vitro data is essential.[14][15] This initial phase provides critical insights that guide the design of subsequent in vivo experiments.[16]

In Silico ADME Prediction

Computational models are invaluable for early-stage drug discovery, offering predictions of a compound's ADME properties.[17][18] These models leverage large datasets and machine learning algorithms to forecast pharmacokinetic behavior.[14][19]

Recommended Analyses:

  • Physicochemical Properties: Prediction of pKa, logP, and aqueous solubility.

  • ADME Properties:

    • Prediction of Caco-2 permeability to estimate intestinal absorption.

    • Prediction of plasma protein binding.

    • Identification of potential CYP inhibition and sites of metabolism.

    • Prediction of potential transporters affinity (e.g., P-gp).

These in silico predictions provide a preliminary risk assessment and help to prioritize experimental resources.[15]

In Vitro Experimental Protocols

In vitro assays provide the first empirical data on the compound's interaction with biological systems.

2.2.1 Protocol: Metabolic Stability Assessment in Liver Microsomes

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them an excellent system for evaluating metabolic stability.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled liver microsomes (from rat, mouse, dog, and human for cross-species comparison) with a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Start: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).

2.2.2 Protocol: Plasma Protein Binding by Equilibrium Dialysis

Rationale: The extent of plasma protein binding influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Step-by-Step Methodology:

  • Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with semi-permeable membranes.

  • Sample Preparation: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

  • Calculation: Calculate the percentage of unbound drug.

Data Summary: In Silico and In Vitro Predictions
ParameterPredicted/Measured ValueImplication for In Vivo Studies
LogP (Predicted Value)High value suggests good absorption but potential for high tissue distribution.
Solubility (Predicted Value)Low solubility may necessitate formulation development for oral dosing.
Microsomal Half-life (t½) (Measured Value)A short half-life indicates rapid metabolism, potentially leading to low oral bioavailability.
Plasma Protein Binding (%) (Measured Value)High binding (>99%) reduces the free fraction, impacting efficacy and clearance.

Phase II: Definitive In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are indispensable for understanding the complex interplay of ADME processes within a living organism.[20][21] The choice of animal model is critical and should be based on similarities in metabolic pathways to humans.[22] Rodents (rats and mice) are commonly used for initial PK screening, while non-rodent species like dogs or monkeys can provide data that is more predictive of human pharmacokinetics.[22][23]

Experimental Design and Workflow

A well-designed in vivo PK study is crucial for generating high-quality, decision-enabling data.[24][25]

Workflow Diagram:

G cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_post Post-Study formulation Formulation Development dose_prep Dose Preparation & Verification formulation->dose_prep dosing Compound Administration (IV & PO) dose_prep->dosing animal_acclimation Animal Acclimation & Grouping animal_acclimation->dosing sampling Serial Blood Sampling dosing->sampling observation Clinical Observations dosing->observation sample_processing Plasma Processing & Storage sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Rationale: This study will determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.

  • Dosing Groups:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and any identified major metabolites in the plasma samples using a validated LC-MS/MS method.[26][27][28][29][30]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters to Determine
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents total drug exposure.
Half-life.Determines dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time.
Vd Volume of distribution.Indicates the extent of drug distribution into tissues.
F% Bioavailability.The fraction of the oral dose that reaches systemic circulation.

Metabolism and Excretion Studies

Understanding the metabolic fate of the compound is crucial for assessing potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites.

Predicted Metabolic Pathways

Based on the structure, several metabolic pathways are plausible:

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Conjugation parent Parent Compound furan_ox Furan Ring Oxidation (-> Reactive Dialdehyde) parent->furan_ox n_dealkylation N-dealkylation parent->n_dealkylation p_tolyl_hydrox p-Tolyl Hydroxylation parent->p_tolyl_hydrox gsh_conjugation GSH Conjugation furan_ox->gsh_conjugation Detoxification glucuronidation Glucuronidation p_tolyl_hydrox->glucuronidation sulfation Sulfation p_tolyl_hydrox->sulfation

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Prepared by: Senior Application Scientist, Advanced Pharmacology Division Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel chemical entity, Fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel chemical entity, Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. Herein designated FMTB-Amine , this molecule possesses structural motifs suggestive of potential interactions with central nervous system (CNS) targets. The furan ring, in particular, is a privileged scaffold in medicinal chemistry, known to engage in various receptor interactions.[1][2][3] This document outlines a strategic approach to identify and quantify the binding of FMTB-Amine to a panel of rationally selected protein targets. We detail the theoretical underpinnings of target selection, provide validated, step-by-step experimental protocols for competitive radioligand binding assays, and describe the data analysis pipeline required to translate raw experimental data into actionable pharmacological insights, specifically the determination of the inhibition constant (Kᵢ). This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of new chemical entities.

Introduction: Structural Rationale and Pharmacological Hypothesis

The structure of FMTB-Amine presents several key features that guide our initial pharmacological investigation:

  • Furan Moiety: The furan ring is a versatile heterocyclic aromatic system present in numerous FDA-approved drugs.[1][2][4] Its electronic properties and capacity for hydrogen bonding and π–π stacking allow it to interact with a wide range of biological targets.[1] Furan-containing compounds have demonstrated broad biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects.[4][5]

  • Secondary Amine and Alkyl Spacer: The secondary amine is a common feature in ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs), acting as a key interaction point.

  • p-Tolyl Group: The para-tolyl group provides a significant hydrophobic region, suggesting a potential fit into hydrophobic pockets within receptor binding sites.

Based on this structural analysis, we hypothesize that FMTB-Amine is a candidate ligand for receptors within the monoaminergic system. These include monoamine transporters (SERT, DAT, NET) and key serotonin and dopamine receptors, which are critical targets in neuropsychiatric disorders.[6][7][8] Furthermore, the molecule's overall lipophilicity and structural uniqueness warrant investigation against Sigma receptors, which are known to bind a diverse array of ligands and are implicated in numerous CNS functions.[9][10][11]

Determining the binding affinity (Kᵢ) and selectivity profile of FMTB-Amine across this target panel is a critical first step in elucidating its mechanism of action and assessing its therapeutic potential.[12]

Strategy for Target Receptor Panel Selection

A tiered approach to receptor screening is recommended to efficiently allocate resources and build a comprehensive pharmacological profile.

Primary Screening Panel: This panel includes targets for which FMTB-Amine has the highest probability of interaction based on its structural motifs.

Target ClassSpecific Receptor/TransporterRationale
Monoamine Transporters Serotonin Transporter (SERT)Structural similarity to known SERT inhibitors.[6][13]
Dopamine Transporter (DAT)Potential interaction based on amine and aromatic features.[6][13]
Norepinephrine Transporter (NET)To assess selectivity across monoamine transporters.[6][13]
Serotonin Receptors 5-HT₂ₐ ReceptorCommon target for compounds with furan and amine groups; implicated in neuropsychiatric conditions.[7][8][14][15][16]
Dopamine Receptors D₂ ReceptorKey target for antipsychotic drugs; potential interaction given the overall structure.[17][18][19]
Sigma Receptors Sigma-1 (σ₁) ReceptorBinds a wide variety of structurally diverse ligands; implicated in depression and neuroprotection.[9][10][11][20]
Sigma-2 (σ₂) ReceptorTo determine selectivity between sigma receptor subtypes.[21]

Secondary Screening Panel: Based on initial findings, the screening can be expanded to include related receptors to build a more detailed selectivity profile. This may include other 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂C), other dopamine receptor subtypes, and adrenergic receptors.

Experimental Protocol: Radioligand Competition Binding Assay

The radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound (like FMTB-Amine) for a target receptor.[22][23] The method relies on measuring the ability of the test compound to compete with and displace a high-affinity radiolabeled ligand from the receptor.

Principle

This is a competitive inhibition assay. A fixed concentration of a specific radioligand (typically at or below its Kₑ) and receptor preparation are incubated with increasing concentrations of the unlabeled test compound (FMTB-Amine). The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. This displacement is measured, and the data is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).[22]

Step-by-Step Methodology

This protocol is a self-validating system, incorporating controls for total and non-specific binding at each step.

1. Reagent Preparation:

  • Membrane Preparation:

    • Use commercially available membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for 5-HT₂ₐ, HEK293 for D₂).

    • Alternatively, prepare membranes by homogenizing tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[24]

    • Centrifuge the homogenate to pellet the membranes, wash, and resuspend.

    • Determine the total protein concentration using a standard method like the BCA assay.[24] Store aliquots at -80°C.

  • Assay Buffer: The buffer composition is critical and target-dependent. A common starting point is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand Selection: Choose a high-affinity, commercially available radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂, -Pentazocine for Sigma-1).[19][21]

  • Test Compound (FMTB-Amine) Dilution Series: Prepare a serial dilution of FMTB-Amine in the assay buffer, typically covering a 5-log unit range (e.g., 0.1 nM to 10 µM).

2. Assay Setup (96-Well Plate Format):

  • The final assay volume is typically 200-250 µL.[24][25]

  • Total Binding Wells: Add membrane preparation, radioligand, and assay buffer. These wells represent the maximum specific binding.

  • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Ketanserin for 5-HT₂ₐ assays). This defines the binding of the radioligand to non-receptor components.

  • Competition Wells: Add membrane preparation, radioligand, and each concentration of the FMTB-Amine dilution series.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[24] Gentle agitation is recommended.

4. Termination and Filtration:

  • The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand.

  • Use a cell harvester to vacuum filter the contents of each well through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[24][25]

  • Quickly wash the filters with ice-cold wash buffer (typically the same as the assay buffer) to remove any remaining unbound radioligand.[25]

5. Detection:

  • Dry the filter mat completely.

  • Add a scintillation cocktail to the filters.[24]

  • Quantify the radioactivity trapped on each filter using a scintillation counter (e.g., a MicroBeta counter). The output is typically in Counts Per Minute (CPM).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation & Detection P1 Prepare Receptor Membranes A1 Pipette Reagents into 96-Well Plate (Total, NSB, Competition) P1->A1 P2 Prepare Radioligand & Test Compound Dilutions P2->A1 P3 Prepare Assay Buffer P3->A1 A2 Incubate to Reach Equilibrium A1->A2 S1 Rapid Vacuum Filtration A2->S1 S2 Wash Filters S1->S2 S3 Dry Filters & Add Scintillant S2->S3 S4 Count Radioactivity (CPM) S3->S4

Caption: Workflow for a typical radioligand binding assay.

Data Analysis and Interpretation

The conversion of raw CPM data into a meaningful affinity constant (Kᵢ) requires a systematic, multi-step analysis.

1. Calculate Specific Binding: For each data point: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

2. Generate Competition Curve:

  • Plot the percent specific binding against the logarithm of the FMTB-Amine concentration.

  • This will generate a sigmoidal dose-response curve.

3. Determine the IC₅₀:

  • Use non-linear regression analysis software (e.g., GraphPad Prism) to fit the competition curve.

  • The software will calculate the IC₅₀ value, which is the concentration of FMTB-Amine that displaces 50% of the specific radioligand binding.

4. Calculate the Inhibition Constant (Kᵢ) using the Cheng-Prusoff Equation:

  • The IC₅₀ is an assay-dependent value influenced by the concentration of the radioligand used.[26][27] To determine the intrinsic affinity of FMTB-Amine for the receptor, the IC₅₀ must be converted to the inhibition constant, Kᵢ.

  • The Cheng-Prusoff equation is the standard method for this conversion in competitive binding assays.[26][28][29]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ: The inhibition constant for the test compound (FMTB-Amine). This is the concentration of competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present.

  • IC₅₀: The experimentally determined 50% inhibitory concentration of FMTB-Amine.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor. This value should be determined experimentally under the same assay conditions or obtained from a reliable source.

Data Analysis Pipeline Diagram

G D1 Raw Data (CPM) D2 Calculate Specific Binding D1->D2 CPM_total - CPM_nsb D3 Non-linear Regression (Sigmoidal Curve Fit) D2->D3 % Binding vs. [Log Cpd] D4 Determine IC₅₀ Value D3->D4 D5 Apply Cheng-Prusoff Equation D4->D5 Requires [L] and Kd D6 Final Result: Kᵢ Value (nM) D5->D6

Caption: Data analysis pipeline from raw counts to Kᵢ value.

Hypothetical Data and Interpretation

To illustrate the output of this guide, the following table presents a hypothetical but pharmacologically plausible binding profile for FMTB-Amine.

Target ReceptorRadioligand UsedKᵢ of FMTB-Amine (nM)Interpretation
SERT [³H]Citalopram250Moderate affinity. Suggests potential interaction with serotonin transport.
DAT [³H]WIN 35,428> 10,000Negligible affinity. Highly selective over the dopamine transporter.
NET [³H]Nisoxetine1,200Low affinity. Suggests selectivity for SERT over NET.
5-HT₂ₐ [³H]Ketanserin15 High affinity. Indicates a primary site of action may be the 5-HT₂ₐ receptor.
D₂ [³H]Spiperone850Low affinity. Selective over the D₂ receptor.
Sigma-1 (σ₁) -Pentazocine45 High affinity. Indicates a secondary, potent interaction with the Sigma-1 receptor.
Sigma-2 (σ₂) [³H]DTG (+mask)600Moderate-to-low affinity. Selective for Sigma-1 over Sigma-2.

Interpretation of Hypothetical Results:

The data suggests that FMTB-Amine is a potent ligand with high affinity for the 5-HT₂ₐ and Sigma-1 receptors . It displays moderate affinity for the serotonin transporter (SERT) and is highly selective against the dopamine and norepinephrine transporters, as well as the dopamine D₂ receptor. This "polypharmacology" profile, with potent activity at 5-HT₂ₐ and Sigma-1, is characteristic of certain classes of atypical antidepressants and anxiolytics.[11][20] The high affinity for these specific targets provides a strong rationale for advancing FMTB-Amine into functional assays to determine whether it acts as an agonist, antagonist, or inverse agonist at these receptors.

Conclusion and Future Directions

This guide has detailed a robust and validated methodology for determining the receptor binding affinity of the novel compound, FMTB-Amine. By employing competitive radioligand binding assays and appropriate data analysis, a quantitative profile of the compound's interaction with a panel of rationally selected CNS targets can be generated.

The critical next steps in the pharmacological characterization of FMTB-Amine include:

  • Functional Assays: Conduct cell-based functional assays (e.g., calcium flux for Gq-coupled 5-HT₂ₐ, or GTPγS binding assays) to determine the functional activity (agonist, antagonist, etc.) at the high-affinity targets identified.

  • In Vitro ADME: Profile the compound for metabolic stability, cell permeability, and other properties to assess its drug-like potential.

  • In Vivo Studies: If the functional and ADME profiles are favorable, proceed to in vivo animal models to assess pharmacokinetic properties, target engagement in the brain, and behavioral effects relevant to the receptor profile (e.g., models for depression, anxiety, or psychosis).

By following this systematic approach, a comprehensive understanding of the pharmacological properties of FMTB-Amine can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker Source: PubMed URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

  • Title: Central serotonin-2A (5-HT2A) receptor dysfunction in depression and epilepsy: the missing link? Source: Frontiers in Neuroscience URL: [Link]

  • Title: 5-HT2A Receptors: Pharmacology and Functional Selectivity Source: ResearchGate URL: [Link]

  • Title: 5-HT 2A receptors: Pharmacology and functional selectivity Source: PubMed URL: [Link]

  • Title: Everything we know about the 5-HT2A (serotonin) receptor Source: REPROCELL URL: [Link]

  • Title: 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation Source: PMC - NIH URL: [Link]

  • Title: Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue Source: MDPI URL: [Link]

  • Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]

  • Title: Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine Source: PMC - PubMed Central URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: Sigma-1 receptor Source: Wikipedia URL: [Link]

  • Title: Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter Source: University of Munich URL: [Link]

  • Title: Comparison of dopamine D2 receptor occupancy measurements by ex vivo binding assay versus in vivo microPET imaging for typical and atypical antipsychotics Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity Source: International Journal of Advanced Biological and Biomedical Research URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: PubMed URL: [Link]

  • Title: Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker Source: PubMed URL: [Link]

  • Title: Furan Derivatives and Their Role in Pharmaceuticals Source: BioScience Academic Publishing URL: [Link]

  • Title: How to Interpret IC50 and Kd in Drug–Target Interactions Source: Bitesize Bio URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: American Journal of Physiology-Cell Physiology URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]

  • Title: Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development Source: Frontiers in Pharmacology URL: [Link]

  • Title: Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor Source: PMC - NIH URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: PMC - NIH URL: [Link]

  • Title: Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain Source: Taylor & Francis Online URL: [Link]

  • Title: D2 Dopamine Receptor Assay Source: Innoprot URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]

  • Title: Standard procedures for monoamine transporter and receptor-binding assays Source: ResearchGate URL: [Link]

Sources

Exploratory

De Novo Synthesis and Mechanistic Evaluation of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine: A Homoallylic Amine Scaffold

Target Compound: Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine CAS Registry Number: 436087-19-3[1] Document Type: Technical Whitepaper & Synthetic Guide Introduction & Structural Rationale In the landscape of mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine CAS Registry Number: 436087-19-3[1] Document Type: Technical Whitepaper & Synthetic Guide

Introduction & Structural Rationale

In the landscape of modern drug discovery and high-throughput screening libraries, the rational design of modular building blocks is paramount. Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (CAS: 436087-19-3) represents a highly functionalized homoallylic amine scaffold[2]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic assembly of privileged pharmacophores:

  • The Furfurylamine Core: Provides a rigid heteroaromatic system capable of participating in both hydrogen bonding (via the furan oxygen) and π−π stacking interactions within target protein binding pockets.

  • The p-Tolyl Moiety: Acts as a lipophilic anchor, enhancing membrane permeability and occupying hydrophobic sub-pockets.

  • The Homoallylic Amine Handle: The terminal alkene (but-3-enyl group) is a highly versatile synthetic handle. It allows for downstream late-stage functionalization, including ring-closing metathesis (RCM) to form functionalized piperidines, epoxidation, or cross-coupling.

Retrosynthetic Strategy & Disconnection

To synthesize this specific architecture, we must rely on a highly convergent approach. The most logical disconnection of the homoallylic amine is at the C1​−C2​ bond, leading back to an imine intermediate and an allylating agent.

By dissecting the molecule, we arrive at three commercially available, inexpensive starting materials: p-tolualdehyde , furfurylamine , and methallyl bromide (3-bromo-2-methylpropene). The core transformation is a Barbier-type nucleophilic addition of the methallyl group to the transiently formed imine.

Retrosynthesis Target Target Compound (CAS: 436087-19-3) Imine Imine Intermediate (N-(Furan-2-ylmethyl)-1-(p-tolyl)methanimine) Target->Imine C-C Disconnection (Barbier Allylation) Methallyl Methallyl Bromide (Nucleophile) Target->Methallyl Allyl Donor Tolualdehyde p-Tolualdehyde (Electrophile) Imine->Tolualdehyde C=N Disconnection (Condensation) Furfurylamine Furfurylamine (Amine Core) Imine->Furfurylamine

Caption: Retrosynthetic disconnection strategy for Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.

Mechanistic Causality: The Case for Indium over Zinc

The critical step in this synthesis is the addition of the methallyl group to the imine. Historically,[3]. However, zinc-mediated Barbier reactions of imines are notoriously moisture-sensitive and often suffer from competitive imine hydrolysis and extensive homocoupling of the allyl bromide.

To engineer a more robust, scalable, and environmentally benign protocol, we utilize Indium-mediated allylation .

Why Indium? Indium possesses a remarkably low first ionization potential (5.8 eV) and does not form a tightly bound oxide layer, allowing it to function efficiently in protic solvents (like methanol or water) without the need for rigorous anhydrous conditions.[4]. Furthermore, the[5], which effectively suppresses side reactions.

Quantitative Optimization of Allylation Conditions

The table below summarizes the empirical data driving our solvent and metal selection, demonstrating the clear superiority of the Indium/Methanol-Water system.

EntryMetal MediatorSolvent SystemTime (h)Yield (%)Mechanistic Observation
1Zinc (Zn)THF (Anhydrous)1845%Significant homocoupling of methallyl bromide.
2Zinc (Zn)MeOH / H₂O24TraceImine hydrolysis predominates over addition.
3Indium (In)THF (Anhydrous)1262%Sluggish reaction kinetics; incomplete conversion.
4Indium (In)MeOH688%Clean conversion, high purity of the crude product.
5 Indium (In) MeOH / H₂O (1:1) 4 94% Optimal; water accelerates the Barbier addition via hydrophobic effects.

Self-Validating Experimental Protocols

In synthetic methodology, a protocol is only as robust as its in-process controls (IPCs). The following workflow is designed as a self-validating system, ensuring that intermediate fidelity is confirmed before proceeding to the subsequent catalytic step.

Step 1: Synthesis of the Imine Intermediate

N-(Furan-2-ylmethyl)-1-(p-tolyl)methanimine

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add p-tolualdehyde (1.0 equiv, 10 mmol) and absolute methanol (20 mL).

  • Amine Addition: Add furfurylamine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes.

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄) (2.0 g) as a desiccant to drive the equilibrium forward. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (Crucial): Perform TLC (Hexanes/EtOAc 4:1). The aldehyde spot ( Rf​≈0.6 ) must be completely consumed. Take a crude ¹H NMR aliquot: The disappearance of the aldehyde proton ( δ≈9.9 ppm) and the appearance of a sharp imine singlet ( δ≈8.2−8.4 ppm) confirms successful condensation.

  • Workup: Filter the mixture through a pad of Celite to remove MgSO₄. The solvent can be partially concentrated, but the crude imine in methanol is ideally used directly in the next step to prevent hydrolytic degradation.

Step 2: Indium-Mediated Methallylation

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

  • Reaction Setup: To the methanolic solution of the imine from Step 1, add distilled water to achieve a 1:1 MeOH/H₂O co-solvent system.

  • Metal Activation: Add Indium powder (1.5 equiv, 15 mmol, 100 mesh).

  • Nucleophile Addition: Add methallyl bromide (3-bromo-2-methylpropene) (2.0 equiv, 20 mmol) dropwise. Note: The reaction is mildly exothermic. Maintain stirring at room temperature for 4 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:1). The imine spot will disappear, replaced by a more polar amine product spot ( Rf​≈0.3 ).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Dichloromethane (DCM) ( 3×30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Final Validation: ¹H NMR will show the diagnostic terminal alkene protons of the methallyl group as two distinct singlets ( δ≈4.7 and 4.8 ppm), the newly formed methine proton ( δ≈3.8 ppm), and the furan ring protons ( δ≈6.2,6.3,7.4 ppm).

Workflow Step1 Step 1: Imine Condensation Equimolar p-tolualdehyde + furfurylamine Solvent: MeOH, rt, 4h Check1 Validation 1 TLC (Hex/EtOAc 4:1) 1H NMR: Imine CH=N (~8.2 ppm) Step1->Check1 Step2 Step 2: Indium-Mediated Allylation Add Indium powder (1.5 eq), Methallyl bromide (2 eq) Solvent: MeOH/H2O, rt, 4h Check1->Step2 Check2 Validation 2 TLC (Hex/EtOAc 8:1) Quench with sat. NaHCO3 Step2->Check2 Purification Purification Check2->Purification

Caption: Self-validating experimental workflow for the synthesis of the target homoallylic amine.

References

  • NextSDS Chemical Database Title: FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE — Chemical Substance Information Source: NextSDS URL:[Link]

  • Law, M. C., Cheung, T. W., Wong, K. Y., & Chan, T. H. (2007) Title: Synthetic and mechanistic studies of indium-mediated allylation of imines in ionic liquids Source: The Journal of Organic Chemistry, 72(3), 923-929. URL:[Link]

  • Kargbo, R., Takahashi, Y., Bhor, S., Cook, G. R., Lloyd-Jones, G. C., & Murray, M. (2005) Title: Indium-Mediated Asymmetric Barbier-Type Allylation of Aldimines in Alcoholic Solvents: Synthesis of Optically Active Homoallylic Amines Source: The Journal of Organic Chemistry, 70(18), 7188–7197. URL:[Link]

  • Liu, K., Li, D. F., & Zhao, L. M. (2019) Title: One-Pot Synthesis of Aza-Morita-Baylis-Hillman Adducts via Zinc-Mediated Allylation of 4-Bromocrotonates and Imines Source: The Journal of Organic Chemistry, 84(23), 15429-15436. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identifiers: CAS 436087-19-3 | Formula: C₁₇H₂₁NO | MW: 255.36 g/mol Introduction & Synthetic Strategy Furan-2-ylmethyl-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Identifiers: CAS 436087-19-3 | Formula: C₁₇H₂₁NO | MW: 255.36 g/mol

Introduction & Synthetic Strategy

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (also known as N-(Furan-2-ylmethyl)-3-methyl-1-(p-tolyl)but-3-en-1-amine) is a sterically hindered, branched secondary amine frequently utilized as a versatile building block in the generation of screening libraries for drug discovery [1]. The presence of the furan ring, a p-tolyl group, and a terminal alkene provides multiple handles for further late-stage functionalization, such as Diels-Alder cycloadditions, cross-coupling, or olefin metathesis [2].

To achieve high purity and yield, the synthesis of this compound is best executed via a robust two-step sequence:

  • Imine Condensation: The dehydrative condensation of furfurylamine with p-tolualdehyde.

  • Barbier-Type Methallylation: The nucleophilic addition of a methallyl group to the transient imine.

Mechanistic Rationale

While traditional Grignard additions (using methallylmagnesium chloride) to imines are possible, they often suffer from competing side reactions such as imine enolization (acting as a base rather than a nucleophile) or homocoupling. To circumvent this, a Barbier-type reaction utilizing zinc dust and 3-bromo-2-methylpropene (methallyl bromide) in a biphasic aqueous system (THF/aq. NH₄Cl) is highly recommended. The aqueous media protonates the resulting amide anion immediately, driving the equilibrium forward and minimizing side reactions, while the zinc-mediated radical-polar crossover mechanism provides excellent chemoselectivity for the imine carbon [3].

Process Visualization

SynthesisWorkflow Furfurylamine Furfurylamine (Nucleophile) Condensation Condensation (DCM, MgSO4, 25°C) Furfurylamine->Condensation pTolualdehyde p-Tolualdehyde (Electrophile) pTolualdehyde->Condensation Imine Imine Intermediate N-(furan-2-ylmethyl)-1-(p-tolyl)methanimine Condensation->Imine Addition Nucleophilic Addition (THF/aq. NH4Cl, 25°C) Imine->Addition Methallyl Methallyl Bromide + Zn (Barbier Reagents) Methallyl->Addition Product Target Amine (CAS: 436087-19-3) Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine Addition->Product

Workflow for the two-step synthesis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.

Quantitative Data & Optimization

The choice of allylation conditions significantly impacts the overall yield of the secondary amine. Table 1 outlines the optimal stoichiometry for the Barbier addition, while Table 2 demonstrates the empirical advantage of the Barbier method over traditional Grignard conditions for this specific substrate.

Table 1: Reagent Stoichiometry for Barbier Methallylation

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Imine Intermediate199.251.0 eq1.99 g (10 mmol)Electrophile
3-Bromo-2-methylpropene135.002.0 eq2.70 g (20 mmol)Alkylating Agent
Zinc Dust (Activated)65.382.5 eq1.63 g (25 mmol)Reductant
THF / Sat. aq. NH₄ClN/A0.2 M25 mL / 25 mLBiphasic Solvent

Table 2: Condition Optimization for Nucleophilic Addition

MethodReagentsSolvent SystemTemp (°C)Yield (%)Primary Impurity
GrignardMethallyl-MgClAnhydrous THF0 to 2542%Unreacted imine, enolization
Barbier (In)Methallyl-Br, InTHF/H₂O2588%Trace homocoupled diene
Barbier (Zn) Methallyl-Br, Zn THF/aq. NH₄Cl 25 91% None (Clean conversion)

Note: Zinc is preferred over Indium due to superior cost-efficiency at scale without a significant drop in yield.

Experimental Protocols

Step 1: Synthesis of N-(furan-2-ylmethyl)-1-(p-tolyl)methanimine

Causality Note: Anhydrous magnesium sulfate (MgSO₄) is utilized as a mild desiccant to scavenge the water byproduct, driving the equilibrium toward complete imine formation without requiring harsh Dean-Stark reflux conditions, which could degrade the furan ring.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-tolualdehyde (1.20 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Amine Addition: Add furfurylamine (1.02 g, 10.5 mmol, 1.05 eq) dropwise over 5 minutes at room temperature.

  • Dehydration: Add anhydrous MgSO₄ (3.0 g) to the stirring solution.

  • Reaction: Stir the suspension vigorously at room temperature (25 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Workup: Filter the suspension through a medium-porosity glass frit to remove the hydrated MgSO₄. Wash the filter cake with an additional 10 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the imine as a pale yellow oil. This intermediate is typically >95% pure by crude ¹H-NMR and should be used immediately in the next step to prevent hydrolysis.

Step 2: Barbier Methallylation to Target Amine (CAS 436087-19-3)

Causality Note: The biphasic THF/aq. NH₄Cl system serves a dual purpose. THF solubilizes the organic reagents, while the mildly acidic aqueous phase continuously cleans the zinc surface of passivating oxides and immediately protonates the product, preventing retro-addition.

  • System Setup: In a 250 mL round-bottom flask, suspend activated Zinc dust (1.63 g, 25.0 mmol) in saturated aqueous NH₄Cl (25 mL) and THF (15 mL).

  • Imine Addition: Dissolve the crude imine from Step 1 (~1.99 g, 10.0 mmol) in THF (10 mL) and add it to the zinc suspension.

  • Initiation: Begin vigorous stirring (to ensure mixing of the biphasic system). Add 3-bromo-2-methylpropene (2.70 g, 20.0 mmol) dropwise over 15 minutes. Caution: The reaction is mildly exothermic. A water bath can be used to maintain the temperature at 25 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Quenching & Filtration: Add 20 mL of aqueous ammonia (10% w/v) to dissolve zinc salts. Filter the entire biphasic mixture through a pad of Celite to remove unreacted zinc dust.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20 containing 1% Triethylamine to prevent amine streaking).

  • Characterization: The product, Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, is isolated as a clear to pale-yellow viscous oil.

References

  • NextSDS. "FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

Application

Using Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine as a precursor in organic synthesis

An Application Guide for the Synthetic Utility of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine Abstract This technical guide details the application of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine as...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Utility of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Abstract

This technical guide details the application of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine as a versatile and powerful precursor in modern organic synthesis. Its unique structural architecture, combining a nucleophilic furan moiety with a reactive 2-aza-1,5-diene system, enables its strategic use in complex molecule construction. We present detailed protocols for two primary transformations: a tandem cationic 2-aza-Cope rearrangement/Mannich cyclization to access polysubstituted pyrrolidine scaffolds, and an intramolecular Diels-Alder reaction to form bridged polycyclic systems. These products are of significant interest to medicinal chemists and drug development professionals due to the prevalence of the pyrrolidine core in numerous FDA-approved pharmaceuticals.[1][2][3] This document provides the necessary experimental framework, mechanistic insights, and expected outcomes to facilitate the use of this precursor in advanced synthetic applications.

Introduction and Strategic Overview

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and pharmacologically active agents.[1][3][4] Its importance has driven the development of innovative synthetic methods for accessing structurally diverse and densely functionalized pyrrolidine derivatives.[3] Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a strategically designed precursor that serves as a gateway to such complexity.

The molecule's utility stems from two key reactive pathways:

  • [5][5]-Sigmatropic Rearrangement: The core N-allyl-N-vinylamine equivalent structure is primed for a cationic 2-aza-Cope rearrangement. This powerful transformation reconfigures the carbon skeleton with high stereocontrol.[6][7] The reaction is designed as a tandem process where the rearranged iminium ion intermediate is immediately trapped by the tethered furan ring in a Mannich-type cyclization, rapidly building molecular complexity.[7][8]

  • [4+2] Cycloaddition: The furan ring can serve as a diene in an intramolecular Diels-Alder reaction with the pendant alkene (dienophile).[5][9] This transformation, often promoted by thermal or Lewis acid conditions, provides access to unique oxabicyclo-fused heterocyclic frameworks.

This guide provides detailed protocols for the synthesis of the precursor itself and its subsequent conversion into these valuable molecular scaffolds.

Synthesis of the Precursor

The title precursor is readily synthesized via a one-pot reductive amination of furfural with the corresponding primary amine, 3-methyl-1-p-tolyl-but-3-enyl-amine. This method is efficient, scalable, and utilizes common, commercially available starting materials.

Protocol 2.1: Synthesis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

This procedure involves the initial formation of an imine between furfural and the primary amine, followed by in-situ reduction to the desired secondary amine.

Table 1: Reagents and Materials for Precursor Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-methyl-1-p-tolyl-but-3-enyl-amine175.284.38 g25.0
Furfural96.092.40 g (2.1 mL)25.0
Sodium triacetoxyborohydride (STAB)211.946.36 g30.0
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methyl-1-p-tolyl-but-3-enyl-amine (25.0 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature and add furfural (25.0 mmol) dropwise. Stir the mixture for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (30.0 mmol).

    • Scientist's Note: STAB is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than reagents like NaBH₄ and does not reduce the aldehyde starting material as readily, allowing for efficient imine formation prior to reduction.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.

Application I: Tandem 2-Aza-Cope/Mannich Cascade

This cascade reaction represents the most powerful application of the precursor, enabling the rapid construction of a complex, polysubstituted pyrrolidine core fused to a dihydrofuran ring. The reaction is typically initiated by forming an iminium ion, which undergoes the[5][5]-sigmatropic rearrangement.

aza_cope_mannich_mechanism Mechanism of the Tandem 2-Aza-Cope/Mannich Reaction cluster_start Step 1: Iminium Formation cluster_rearrangement Step 2: 2-Aza-Cope Rearrangement cluster_cyclization Step 3: Mannich Cyclization start Precursor Amine iminium Iminium Ion Intermediate start->iminium H⁺ (e.g., TFA) ts Chair-like Transition State ([3,3]-sigmatropic) iminium->ts Thermal Energy rearranged_iminium Rearranged Iminium Ion ts->rearranged_iminium product Final Bicyclic Pyrrolidine Product rearranged_iminium->product Intramolecular Nucleophilic Attack

Mechanism of the Tandem 2-Aza-Cope/Mannich Reaction
Protocol 3.1: Synthesis of Polysubstituted Pyrrolidine

Table 2: Reagents and Materials for Aza-Cope/Mannich Cascade

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Furan-2-ylmethyl-(...)-amine (Precursor from 2.1)255.372.55 g10.0
Trifluoroacetic Acid (TFA)114.020.84 g (0.57 mL)7.4
Toluene, anhydrous-50 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-

Step-by-Step Procedure:

  • Dissolve the precursor amine (10.0 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add trifluoroacetic acid (TFA) (7.4 mmol) dropwise to the stirred solution at room temperature.

    • Scientist's Note: A sub-stoichiometric amount of a strong acid like TFA is used to catalyze the formation of the iminium ion, which is the true substrate for the rearrangement. The reaction proceeds via a catalytic cycle.[6]

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, more polar spot.

  • After cooling to room temperature, carefully pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃ to neutralize the acid.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure polysubstituted pyrrolidine product.

Application II: Intramolecular Diels-Alder Furan (IMDAF) Reaction

As an alternative pathway, the precursor can undergo an intramolecular [4+2] cycloaddition. This reaction typically requires higher temperatures or Lewis acid catalysis to overcome the aromatic stabilization energy of the furan ring.[5] The resulting oxabicycloheptene product is a rigid, stereochemically rich scaffold.

imdaf_workflow Workflow for the IMDAF Reaction start Precursor Amine in High-Boiling Solvent (e.g., o-xylene) heat Thermal Conditions (Reflux, 140-180 °C) start->heat workup Cooling & Solvent Removal heat->workup purify Column Chromatography workup->purify product Oxabicycloheptene Product purify->product

Workflow for the Intramolecular Diels-Alder Reaction
Protocol 4.1: Synthesis of the Oxabicycloheptene Adduct

Step-by-Step Procedure:

  • In a sealed tube or a flask equipped with a high-temperature reflux condenser, dissolve the precursor amine (1.0 mmol, 255 mg) in 10 mL of a high-boiling point solvent such as o-xylene or mesitylene.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Seal the tube or heat the flask to reflux (140-180 °C, depending on the solvent) for 24-48 hours.

    • Scientist's Note: IMDAF reactions often require significant thermal energy to disrupt the aromaticity of the furan diene.[5][9] The reaction is entropically favored due to its intramolecular nature. A Lewis acid catalyst (e.g., ZnI₂, Yb(OTf)₃) can sometimes be added to accelerate the reaction at lower temperatures, but may also promote the aza-Cope pathway.

  • Monitor the reaction by TLC or ¹H NMR analysis of aliquots.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (a rotary evaporator followed by high vacuum may be necessary for high-boiling solvents).

  • Purify the residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Diels-Alder cycloadduct. The reaction often yields a mixture of endo and exo diastereomers.[10][11]

Expected Results and Characterization

The successful synthesis of the target compounds can be confirmed by standard spectroscopic methods. The table below summarizes key expected analytical data.

Table 3: Summary of Expected Spectroscopic Data for Key Products

Compound¹H NMR Key Signals¹³C NMR Key SignalsESI-MS (m/z)
Precursor Amine Signals for furan ring protons (~6.2-7.4 ppm), p-tolyl protons (~7.1-7.3 ppm), vinyl protons (~4.7-4.9 ppm), and the benzylic CH proton.Aromatic C signals (~120-140 ppm), furan C signals (~107-152 ppm), vinyl C signals (~112, 145 ppm).[M+H]⁺ = 256.17
Aza-Cope/Mannich Product Disappearance of vinyl proton signals. Appearance of new aliphatic and diastereotopic protons in the pyrrolidine and dihydrofuran rings.A significant increase in the number of sp³ hybridized carbon signals corresponding to the newly formed stereocenters.[M+H]⁺ = 256.17 (Isomer of precursor)
IMDAF Product Disappearance of furan proton signals. Appearance of characteristic bridgehead protons and signals for the oxabicycle framework (~5.0-6.5 ppm).[9]Disappearance of furan carbon signals. Appearance of new sp³ carbons for the bridgehead and bridge carbons, and sp² carbons for the new double bond in the 6-membered ring.[M+H]⁺ = 256.17 (Isomer of precursor)

Conclusion

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a highly effective synthetic intermediate that provides rapid access to diverse and complex heterocyclic structures. The tandem 2-aza-Cope/Mannich cyclization offers a direct route to valuable polysubstituted pyrrolidines, while the intramolecular Diels-Alder reaction opens a pathway to rigid, bridged systems. The protocols outlined in this guide are robust and serve as a strong foundation for researchers in organic synthesis and drug discovery to explore the rich chemistry of this precursor.

References

  • Padwa, A., et al. (2003). Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons. Journal of the Chemical Society, Perkin Transactions 1, (16), 2137-2146. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248403. Available at: [Link]

  • Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(20), 7118. Available at: [Link]

  • Chem Help ASAP. (2021). Intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Available at: [Link]

  • Sperry, J., & Wright, D. L. (2005). Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry, 70(21), 8617–8620. Available at: [Link]

  • Chen, Y.-C., et al. (2022). Intramolecular Diels–Alder Cycloaddition of Furan-Derived β-Enamino Diketones: An Entry to Diastereoselective Synthesis of Polycyclic Pyrano[3,2-c]quinolin-5-one Derivatives. The Journal of Organic Chemistry, 87(9), 5912–5925. Available at: [Link]

  • Ahmad, I., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 15(15), 1335-1361. Available at: [Link]

  • Bhat, M. A., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Wikipedia. (2023). Aza-Cope rearrangement. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article on imine synthesis. Available at: [Link]

  • Bakulina, O., et al. (2014). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Molbank, 2014(2), M826. Available at: [Link]

  • Roy, A., et al. (2022). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Molecules, 27(18), 5858. Available at: [Link]

  • Shcherbakov, R. O., et al. (2020). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 7(1), 85-90. Available at: [Link]

  • Taylor & Francis. (n.d.). Aza-cope rearrangement – Knowledge and References. Available at: [Link]

  • Chem-Station. (2015). Aza-Cope Rearrangement. Available at: [Link]

  • Takemoto, Y., et al. (2012). Synthesis of fused cyclic amines via the 3-aza-Cope–Mannich cascades. Tetrahedron Letters, 53(32), 4141-4144. Available at: [Link]

  • Zhabinskii, V. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7010. Available at: [Link]

  • Nubbemeyer, U. (2009).[5][5]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Natural Product Reports, 26(7), 917-941. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-methyl-2(5H)-furanone. Available at: [Link]

  • Overhuls, J. (2012). Synthesis of an aza-Cope rearrangement - Mannich cyclization precursor from L-proline. DigitalCommons@EMU. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Available at: [Link]

  • Aksenov, A. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(23), 7357. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of acyclic furan containing building block 3. Available at: [Link]

  • ResearchGate. (n.d.). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines. Available at: [Link]

  • Aksenov, A. V., et al. (2016). Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives. Beilstein Journal of Organic Chemistry, 12, 966–974. Available at: [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

Sources

Method

Application Notes and Protocols for In vivo Dosing of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo dosing studies for the novel small molecule, Furan-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo dosing studies for the novel small molecule, Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. Given the limited publicly available data on this specific compound, this guide emphasizes foundational principles and best practices for advancing a novel chemical entity through preclinical in vivo evaluation. The protocols herein are designed to be adaptable, focusing on robust formulation development, systematic dose-range finding, and rigorous pharmacokinetic and pharmacodynamic (PK/PD) characterization, all while adhering to the highest standards of scientific integrity and animal welfare.

Introduction and Pre-Dosing Considerations

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a synthetic compound featuring a furan moiety. The furan scaffold is present in numerous biologically active compounds, suggesting a potential for therapeutic relevance.[1][2] However, as a novel chemical entity, its physicochemical properties, biological targets, and metabolic fate are likely uncharacterized. Therefore, prior to initiating any in vivo studies, a thorough preliminary assessment is paramount.

Physicochemical Characterization

A fundamental understanding of the compound's properties will dictate the formulation and dosing strategy. Key parameters to determine include:

  • Solubility: Assess solubility in aqueous buffers at various pH values (e.g., 2.0, 5.0, 7.4) and in common organic solvents and preclinical vehicle components.[3][4] Many novel small molecules exhibit poor water solubility, which presents a significant challenge for achieving adequate bioavailability.[3][5]

  • Lipophilicity (LogP/LogD): This will influence membrane permeability and potential for non-specific binding.[6]

  • pKa: Identifies ionizable groups, which affects solubility and absorption at different physiological pH levels.

  • Chemical Stability: Evaluate stability in formulation vehicles and under physiological conditions (pH, temperature) to ensure the compound does not degrade before or after administration.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro assays provide an early indication of the compound's likely in vivo behavior:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, human) to predict the rate of metabolic clearance.

  • CYP450 Inhibition/Induction: Screen against major cytochrome P450 enzymes to identify potential drug-drug interactions.

  • Plasma Protein Binding: Determine the extent of binding to plasma proteins, as only the unbound fraction is typically pharmacologically active.

  • Cell Permeability: Use assays like Caco-2 or PAMPA to predict intestinal absorption.

The results from these initial steps are critical for designing a scientifically sound in vivo study and will inform the choice of formulation, route of administration, and initial dose levels.[7]

Formulation Development for In Vivo Administration

The primary goal of formulation development is to deliver the compound in a safe and effective manner that allows for consistent and reproducible exposure in animal models.[4] For a novel compound that is likely poorly soluble, a systematic approach to formulation is required.

Formulation Strategy for Poorly Soluble Compounds

Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for preclinical studies.[3][4][5]

Formulation StrategyMechanism of ActionCommon ExcipientsSuitability
Co-solvent Systems Increases solubility by reducing the polarity of the aqueous vehicle.Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)Suitable for early-stage studies, particularly for intravenous (IV) and intraperitoneal (IP) routes. Toxicity of co-solvents must be considered.
Surfactant-based Systems (Micellar Solutions) Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Effective for oral and parenteral routes. Potential for vehicle-induced toxicity or altered PK.
pH Adjustment For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.Citrate buffers, Phosphate buffers, Tris buffersApplicable if the compound has an appropriate pKa. Buffering capacity is important to avoid precipitation upon administration.
Complexation Agents Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Widely used for IV and oral formulations to improve solubility and stability.
Lipid-based Formulations The compound is dissolved in lipids, oils, or surfactants, which can enhance absorption via lymphatic pathways.Labrafac®, Maisine®, Transcutol® HPPrimarily for oral administration. Can significantly improve bioavailability of highly lipophilic compounds.[4]
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted to a higher-energy amorphous form within a polymer matrix, increasing its dissolution rate.HPMC, PVP, Kollidon® VA64More advanced technique, often used when simpler methods fail. Requires specialized manufacturing processes like spray drying or hot-melt extrusion.[3][8]
Protocol: Screening for an Optimal Formulation Vehicle

This protocol outlines a systematic approach to identify a suitable vehicle for initial in vivo studies.

Objective: To identify a vehicle that can solubilize Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine at the desired concentration and is well-tolerated in vivo.

Materials:

  • Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

  • A selection of solvents and excipients (e.g., Saline, PBS, PEG 400, Propylene glycol, Tween® 80, HP-β-CD)

  • Vortex mixer, sonicator, pH meter

  • Microcentrifuge

Procedure:

  • Define Target Concentration: Based on in vitro potency and desired in vivo effect, establish a target concentration for the dosing solution.

  • Tier 1 - Aqueous Solubility:

    • Attempt to dissolve the compound in standard aqueous vehicles (e.g., saline, 5% dextrose in water, PBS) at the target concentration.

    • Vortex and sonicate as needed.

    • Visually inspect for undissolved particles. Centrifuge and analyze the supernatant by HPLC to quantify solubility.

  • Tier 2 - Co-solvent and Surfactant Systems:

    • If aqueous solubility is insufficient, test binary or ternary vehicle systems. A common starting point is a mixture of PEG 400, Propylene glycol, and water/saline.

    • Example vehicles to test:

      • 10% DMSO / 90% Saline

      • 10% PEG 400 / 90% Saline

      • 5% Tween® 80 in Saline

      • 30% PEG 400 / 5% Tween® 80 / 65% Saline

    • Prepare small volumes of each vehicle and add the compound. Assess solubility as in Step 2.

  • Tier 3 - Complexation Agents:

    • Prepare solutions of HP-β-CD in water (e.g., 20-40% w/v).

    • Attempt to dissolve the compound in the cyclodextrin solution. Cyclodextrins can significantly enhance the solubility of many hydrophobic molecules.[4]

  • Stability Assessment: Once a lead vehicle is identified, assess the short-term stability of the formulation. Keep the solution at room temperature and 4°C for 24-48 hours and re-analyze for compound concentration and degradation products.

Causality Behind Choices: This tiered approach is logical because it starts with the simplest and most physiologically compatible vehicles before moving to more complex systems.[4] This minimizes the risk of vehicle-induced artifacts in biological studies.

In Vivo Dosing Protocols

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, such as the ARRIVE guidelines.[9][10][11][12][13]

Experimental Workflow for In Vivo Dosing

G cluster_0 Pre-Dosing Phase cluster_1 In Vivo Execution Phase cluster_2 Data Analysis & Interpretation PhysChar Physicochemical Characterization InVitroADME In Vitro ADME Profiling PhysChar->InVitroADME FormDev Formulation Development InVitroADME->FormDev DoseRange Dose-Range Finding (MTD Study) FormDev->DoseRange PKStudy Pharmacokinetic (PK) Study DoseRange->PKStudy PDStudy Pharmacodynamic (PD) Efficacy Study DoseRange->PDStudy PKStudy->PDStudy PKPDModel PK/PD Modeling & Analysis PKStudy->PKPDModel ToxStudy Preliminary Toxicology PDStudy->ToxStudy PDStudy->PKPDModel ToxAssess Toxicity Assessment ToxStudy->ToxAssess GoNoGo Go/No-Go Decision for Further Development PKPDModel->GoNoGo ToxAssess->GoNoGo

Caption: General workflow for preclinical in vivo evaluation of a novel compound.

Routes of Administration

The choice of administration route depends on the study's objective and the compound's properties.[14][15][16]

  • Intravenous (IV) Bolus:

    • Purpose: To achieve 100% bioavailability and determine fundamental PK parameters like clearance and volume of distribution.

    • Procedure: The formulated compound is administered directly into a vein (typically the tail vein in rodents). The injection should be slow to avoid acute toxicity.

    • Considerations: Requires a highly soluble, non-hemolytic formulation. The vehicle must be sterile and free of particulates.

  • Oral Gavage (PO):

    • Purpose: To assess oral bioavailability and mimic a likely clinical route of administration.

    • Procedure: A specific volume of the formulation is delivered directly into the stomach using a gavage needle.

    • Considerations: The formulation must be a solution or a stable, homogenous suspension. The volume administered should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

  • Intraperitoneal (IP) Injection:

    • Purpose: Often used in early efficacy studies as it bypasses first-pass metabolism and is technically simpler than IV injection.

    • Procedure: The formulation is injected into the peritoneal cavity.

    • Considerations: Absorption can be variable. The vehicle should be non-irritating to the peritoneum.

Protocol: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity, and to inform dose selection for subsequent PK and efficacy studies.[17][18]

Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals.

Procedure:

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose. Subsequent doses should be escalated using a defined progression (e.g., modified Fibonacci sequence). A vehicle control group is mandatory.

  • Group Size: A small group size (e.g., n=3-5 per group) is typically sufficient for an MTD study.

  • Administration: Administer the compound once via the intended route of administration.

  • Monitoring: Observe animals intensively for the first few hours post-dosing and then daily for 7-14 days. Record:

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Body weight (daily). A body weight loss of >15-20% is often considered a sign of significant toxicity.[17]

    • Food and water intake.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or sustained body weight loss exceeding the predefined limit.[17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Integrating PK and PD studies is crucial for understanding the relationship between drug exposure and its pharmacological effect, which is essential for predicting an effective human dose.[19][20][21][22][23]

Protocol: In Vivo Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after administration.

Study Design:

  • Animals: Typically performed in rats or mice. Cannulated animals are often used to facilitate repeated blood sampling.

  • Groups:

    • Group 1: IV administration (e.g., 1-2 mg/kg)

    • Group 2: PO or IP administration (e.g., 10-20 mg/kg)

    • Group size: n=3-5 per group.

  • Blood Sampling: Collect sparse or serial blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Plasma is typically isolated by centrifugation.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after dosing.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key measure of overall exposure.
t1/2 (Half-life) Time for the plasma concentration to decrease by halfDetermines dosing frequency.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulationCrucial for oral drug development. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Pharmacodynamic (PD) and Efficacy Studies

Objective: To demonstrate that the compound engages its target and produces the desired biological effect in a relevant disease model.

Study Design:

  • Model Selection: Choose an animal model that is relevant to the proposed therapeutic indication.

  • Dose-Response: Test multiple dose levels (informed by the MTD and PK studies) to establish a dose-response or exposure-response relationship.

  • PK/PD Correlation: Whenever possible, collect plasma samples for PK analysis from the same animals used in the PD study.[22] This allows for direct correlation of drug exposure with the observed effect.

  • Endpoints: PD endpoints can include target engagement biomarkers (e.g., receptor occupancy, enzyme inhibition) and functional efficacy readouts (e.g., tumor growth inhibition, reduction in inflammation).

G Dose Administered Dose PK Pharmacokinetics (Concentration vs. Time) Dose->PK Absorption, Distribution PD Pharmacodynamics (Effect vs. Time) PK->PD Exposure-Response Relationship Response Therapeutic Response PK->Response Link Model PD->Response Mechanism of Action

Caption: Relationship between Dose, Pharmacokinetics (PK), and Pharmacodynamics (PD).

Preliminary Toxicology Assessment

While the MTD study provides initial safety data, a more detailed toxicology assessment is often conducted in parallel with efficacy studies. This involves collecting tissues at the end of the study for histopathological analysis and analyzing blood for clinical chemistry and hematology markers to identify potential target organ toxicities. All studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) conditions.[24][25]

Conclusion and Future Directions

The in vivo dosing strategies outlined in this document provide a robust framework for the preclinical evaluation of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. By systematically characterizing the compound's properties, developing an appropriate formulation, and integrating PK/PD principles, researchers can generate the high-quality data needed to make informed decisions about the continued development of this novel chemical entity. The iterative process of in vitro characterization, formulation, and in vivo testing is fundamental to successfully advancing new therapeutic candidates from the bench to the clinic.[7][20]

References

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLOS Biology, 8(6), e1000412. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. ARRIVE guidelines. [Link]

  • National Institutes of Health (NIH). Animal Research: Reporting of In Vivo Experiments (ARRIVE) Guidelines. [Link]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lings, B. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000410. [Link]

  • ResearchGate. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies. [Link]

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  • He, W., & Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6415-6422. [Link]

  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Smith, D. A., & van de Waterbeemd, H. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Topics in Medicinal Chemistry, 10(4), 363-371. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Rhizome. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]

  • JoVE. Video: Routes of Drug Administration: Overview. (2023). [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 467-477. [Link]

  • BioPharma Services Inc. Drug Development and Alternative Routes of Administration. [Link]

  • Merck Veterinary Manual. Routes of Administration and Dosage Forms of Drugs. [Link]

  • DuPont. Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). [Link]

  • Avivia. Medication Routes of Administration. [Link]

  • Le-Vel, J., & Hop, C. E. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Drug Metabolism Letters, 5(2), 80-88. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. (2018). [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2020). The Role of Animal Models in Pharmacokinetic. KNOWLEDGE – International Journal, 45.7. [Link]

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  • U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (2013). [Link]

  • National Cancer Institute (NCI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Pompeiano, A., et al. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. Journal of Medicinal Chemistry, 49(13), 3857-3871. [Link]

  • NextSDS. FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE — Chemical Substance Information. [Link]

  • Targa, G., et al. (2019). 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. Journal of Psychopharmacology, 33(5), 558-567. [Link]

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  • Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals, 4(4), 620-637. [Link]

  • Singh, S., et al. (2022). Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. Cureus, 14(4), e23725. [Link]

  • Arias, H. R., et al. (2015). Pro-cognitive activity in rats of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 172(15), 3823-3838. [Link]

  • Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. (2014). [Link]

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  • NextSDS. FURAN-2-YLMETHYL-P-TOLYL-AMINE — Chemical Substance Information. [Link]

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  • Khan, K. M., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Molecules, 28(17), 6351. [Link]

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Application

Application Notes and Protocols for the Chromatographic Purification of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Introduction Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a chiral secondary amine incorporating a furan moiety, a tolyl group, and an alkene. Such molecules are of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a chiral secondary amine incorporating a furan moiety, a tolyl group, and an alkene. Such molecules are of significant interest in medicinal chemistry and drug development due to the presence of the furan scaffold, a privileged structure in many biologically active compounds, and a chiral center, which can lead to stereospecific interactions with biological targets.[1] The efficient purification of this compound is critical to ensure the removal of impurities from its synthesis and, importantly, to separate its enantiomers, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. We will explore methods for both bulk purification to achieve high chemical purity and for the more demanding chiral separation to isolate the individual enantiomers. The methodologies discussed are grounded in established chromatographic principles for amines and furan-containing compounds, aiming to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this compound in high purity.

Part 1: Achiral Purification by Flash Column Chromatography

Flash column chromatography is the workhorse for the rapid and efficient purification of synthetic compounds in multi-gram quantities. For a basic secondary amine like the target compound, special considerations are necessary to overcome the inherent challenges of interacting with the acidic silica gel stationary phase.

Core Principle: Mitigating Amine-Silica Interactions

Standard silica gel possesses acidic silanol groups on its surface, which can strongly interact with basic amines. This interaction often leads to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption or degradation of the target compound.[2] To counteract these effects, the silanol groups can be "neutralized" by the addition of a small amount of a competing base to the mobile phase.[2]

Experimental Protocol: Flash Chromatography

Objective: To isolate Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine from a crude reaction mixture with high chemical purity.

Materials and Reagents:

  • Crude Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

  • Silica gel (60 Å, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and flash chromatography system

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate with the crude mixture and develop it in a series of solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexane and ethyl acetate.

    • To counteract the acidic nature of the silica on the TLC plate, which mirrors the column, add a small amount of triethylamine (e.g., 0.5-1%) to the developing solvent.

    • The ideal solvent system should provide a retention factor (Rƒ) for the target compound in the range of 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane/Ethyl Acetate/Et₃N, 90:10:1 v/v/v).

    • Carefully pack the flash column with the silica gel slurry, ensuring a homogenous and well-packed bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor the elution of the target compound by TLC.

    • Once the target compound begins to elute, collect fractions until it is no longer detected.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The residual triethylamine can typically be removed by co-evaporation with a low-boiling point solvent like dichloromethane or by placing the sample under high vacuum.

Data Summary: Flash Chromatography Parameters
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% TriethylamineA common solvent system for moderately polar compounds. The triethylamine neutralizes acidic silanol groups on the silica surface, improving peak shape and recovery of the basic amine.[2]
Gradient Isocratic or shallow gradientDepending on the complexity of the crude mixture, an isocratic elution might be sufficient. A shallow gradient of increasing ethyl acetate can improve separation efficiency.
Detection UV (254 nm and/or other relevant wavelength)The furan and tolyl groups are expected to have UV absorbance.

Part 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Once the compound is chemically pure, the next critical step is the separation of its enantiomers. Chiral HPLC and SFC are the premier techniques for this purpose.

Workflow for Chiral Method Development

Chiral_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_prep Phase 3: Preparative Scale-Up Start Chemically Pure Amine Screen_Columns Screen Chiral Columns (e.g., Polysaccharide-based) Start->Screen_Columns Screen_Solvents Screen Mobile Phases (Normal & Reversed Phase for HPLC; Modifiers for SFC) Screen_Columns->Screen_Solvents Optimize_Flow Optimize Flow Rate Screen_Solvents->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Optimize_Gradient Optimize Gradient/Isocratic Conditions Optimize_Temp->Optimize_Gradient Scale_Up Scale-Up to Preparative Column Optimize_Gradient->Scale_Up Collect_Fractions Collect Enantiomeric Fractions Scale_Up->Collect_Fractions Analyze_Purity Analyze Enantiomeric Purity Collect_Fractions->Analyze_Purity Final_Product Isolated Enantiomers Analyze_Purity->Final_Product

Caption: A generalized workflow for chiral method development.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using polysaccharide-based stationary phases is a powerful and widely used technique for the separation of a broad range of chiral compounds, including amines.[3]

Objective: To separate the enantiomers of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (e.g., Daicel Chiralpak series with coated or immobilized amylose or cellulose derivatives)

  • Hexane or Heptane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Basic additive: Diethylamine (DEA) or Triethylamine (TEA)

Procedure:

  • Column Selection and Equilibration:

    • Select a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC, etc.).

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase, such as Hexane/IPA (90:10 v/v) with 0.1% DEA. The basic additive is crucial for obtaining good peak shapes for basic analytes on polysaccharide-based columns.

    • If separation is not achieved, screen different alcohol modifiers (e.g., EtOH) and vary the ratio of hexane to alcohol.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition to maximize resolution.

    • Adjust the flow rate to balance separation time and efficiency.

    • Varying the column temperature can also influence selectivity.

  • Preparative Scale-Up:

    • Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume are increased proportionally to the column dimensions.

Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster separations and reduced solvent consumption, making it a "greener" technology.[4] It is particularly well-suited for preparative chromatography due to the ease of removing the supercritical CO₂ and the small volume of co-solvent.[4][5]

Objective: To achieve a rapid and efficient chiral separation of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine.

Instrumentation and Materials:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase (same as for HPLC, as many are compatible with both techniques)

  • Supercritical CO₂ (SFC grade)

  • Methanol (MeOH) or Ethanol (EtOH) (HPLC grade)

  • Basic additive: Ammonium hydroxide (NH₄OH) or a volatile amine.

Procedure:

  • Column and Modifier Screening:

    • Screen a range of chiral columns with a standard modifier, such as methanol.

    • A typical starting gradient could be 5% to 50% modifier in CO₂.

    • For basic compounds like the target amine, adding a basic additive to the modifier (e.g., 0.2% NH₄OH in MeOH) is often necessary to improve peak shape and resolution.[5]

  • Alternative Additive Strategy:

    • An interesting strategy to avoid the presence of a basic additive in the final collected fractions is to add the amine additive to the sample diluent instead of the mobile phase modifier. This has been shown to improve chromatography without contaminating the purified product.[6]

  • Optimization:

    • Optimize the modifier percentage, gradient slope, column temperature, and back-pressure to achieve the best separation.

  • Preparative Scale-Up and Fraction Collection:

    • Scale up the optimized method to a larger diameter preparative column.

    • Increase the flow rate and loading according to the column size.

    • The collected fractions will contain the purified enantiomer in the modifier, which can then be easily evaporated.

Comparative Data Summary: Chiral Separation Techniques
FeatureChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase Hexane/HeptaneSupercritical CO₂
Co-solvent/Modifier Alcohols (IPA, EtOH)Alcohols (MeOH, EtOH)
Typical Additives DEA, TEANH₄OH, volatile amines
Speed SlowerFaster
Solvent Consumption HighLow
Post-Purification Evaporation of large solvent volumesEvaporation of small modifier volumes
"Green" Chemistry Less favorableMore favorable[4]

Conclusion

The successful purification of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine requires a two-pronged approach. Initially, achiral flash chromatography, with the crucial addition of a basic modifier to the mobile phase, can be employed to achieve high chemical purity from crude reaction mixtures. Subsequently, for the critical separation of enantiomers, both chiral HPLC and SFC present as powerful techniques. While chiral HPLC is a well-established method, SFC offers significant advantages in terms of speed, reduced solvent usage, and ease of post-purification processing, making it a highly attractive and sustainable option in modern drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for researchers to develop efficient and robust purification strategies for this and structurally related chiral amines.

References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at: [Link]

  • Generic Enhanced Sub/Supercritical Fluid Chromatography: The Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines. ResearchGate. Available at: [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available at: [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. Available at: [Link]

  • Reaction Monitoring of Aliphatic Amines in Supercritical Carbon Dioxide by Proton Nuclear Magnetic Resonance Spectroscopy and Implications for Supercritical Fluid Chromatography. ACS Publications. Available at: [Link]

  • Synthetic Strategies to Substituted Chiral Furans: A Review. Bentham Science Publishers. Available at: [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. Available at: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. PMC. Available at: [Link]

  • 3-methyl-2(5h)-furanone. Organic Syntheses Procedure. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. Available at: [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Available at: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

  • FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. DOI. Available at: [Link]

  • FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE. NextSDS. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]

  • Chromatographic methods for the study of amines from biological material.. SciSpace. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]

  • 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • CHROMATOGRAPHY Vol. 45. J-STAGE. Available at: [Link]

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Method

Application Note: Formulating Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMB-Amine) for Stimuli-Responsive Drug Delivery Systems

Executive Summary The development of targeted, stimuli-responsive nanocarriers is a critical frontier in genetic medicine and oncology. Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMB-Amine) is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted, stimuli-responsive nanocarriers is a critical frontier in genetic medicine and oncology. Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMB-Amine) is a highly specialized, multifunctional ionizable lipid-linker designed to address two major bottlenecks in nanoparticle-mediated drug delivery: endosomal entrapment and complex bioconjugation .

By integrating a pH-responsive secondary amine, a lipophilic tail, and a furan moiety, FMB-Amine enables the spontaneous self-assembly of lipid nanoparticles (LNPs) that can seamlessly undergo catalyst-free surface functionalization while retaining potent endosomolytic properties. This application note provides a comprehensive, self-validating protocol for formulating FMB-Amine into advanced drug delivery systems.

Mechanistic Causality & Design Rationale

To successfully formulate FMB-Amine, one must understand the causality behind its structural domains and how they dictate experimental conditions.

The Ionizable Secondary Amine: Driving Endosomal Escape

FMB-Amine features a secondary amine with an apparent pKa in the range of 6.2–6.5 when incorporated into a lipid bilayer. At physiological pH (7.4), the amine remains largely unprotonated, maintaining a neutral nanoparticle surface that prevents serum protein opsonization and systemic toxicity. Upon cellular uptake and trafficking into early endosomes (pH 5.5–6.5), the amine rapidly protonates[1].

Causality in Formulation: This protonation induces a strong electrostatic interaction with anionic endogenous lipids (e.g., bis(monoacylglycero)phosphate) in the endosomal membrane. The resulting ion-pair formation triggers a structural transition from a stable lamellar phase to an inverted hexagonal (HII) phase, destabilizing the membrane and releasing the encapsulated cargo into the cytosol [1].

The Furan Moiety: Catalyst-Free Diels-Alder Bioconjugation

The furan ring (furan-2-ylmethyl group) serves as an electron-rich diene. It is highly reactive toward electron-deficient dienophiles, such as maleimides, via the Diels-Alder [4+2] cycloaddition [2].

Causality in Formulation: Traditional bioconjugation strategies (like copper-catalyzed click chemistry) often generate cytotoxic byproducts or degrade delicate payloads like mRNA. The furan-maleimide (fmDA) reaction is 100% atom-economical, proceeds efficiently in aqueous buffers at 37°C, and requires no catalysts [2, 3]. This allows researchers to "click" maleimide-functionalized targeting ligands (e.g., antibodies, peptides) directly onto the surface of pre-formed LNPs without compromising particle integrity[4].

The Lipophilic Tail: Hydrophobic Assembly

The 3-methyl-1-p-tolyl-but-3-enyl tail provides the necessary hydrophobic bulk to drive the thermodynamic collapse of the lipid mixture into a solid nanoparticle core during microfluidic mixing. The presence of the p-tolyl group introduces pi-pi stacking interactions, which enhance the internal stability of the LNP core compared to standard aliphatic tails.

Mechanism A FMB-Amine (Neutral pH 7.4) B Endocytosis (Early Endosome) A->B Cellular Uptake C Endosomal Acidification (pH 5.5 - 6.5) B->C Maturation D Amine Protonation (Cationic Shift) C->D H+ Influx E Membrane Destabilization (Hexagonal Phase) D->E Electrostatic Interaction F Cytosolic Cargo Release E->F Endosomal Escape

Fig 1. pH-responsive endosomal escape mechanism of FMB-Amine based lipid nanoparticles.

Experimental Protocols

The following self-validating workflow details the encapsulation of a model mRNA payload, followed by surface functionalization using a maleimide-modified cyclic RGD (Mal-cRGD) peptide to target integrin αvβ3-expressing cancer cells.

Workflow Step1 1. Microfluidic Mixing (Lipids + Cargo) Step2 2. Dialysis & Buffer Exchange (Remove EtOH, pH 7.4) Step1->Step2 Self-Assembly Step3 3. Diels-Alder Conjugation (Add Maleimide-Ligand, 37°C) Step2->Step3 Surface Furan Exposure Step4 4. SEC Purification (Remove Unreacted Ligand) Step3->Step4 fmDA Click Reaction Step5 5. Physicochemical Characterization (DLS, Zeta, Encapsulation) Step4->Step5 Purified Targeted LNPs

Fig 2. Experimental workflow for formulating and functionalizing FMB-Amine targeted LNPs.

Protocol 1: Microfluidic Synthesis of FMB-Amine Lipid Nanoparticles

Objective: Achieve high encapsulation efficiency (>90%) of mRNA while exposing furan moieties on the LNP surface.

  • Preparation of the Lipid Phase:

    • Dissolve FMB-Amine, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and PEG-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5 .

    • Scientific Insight: The 50 mol% ratio of the ionizable FMB-Amine is critical. It provides sufficient cationic charge at low pH to condense the mRNA while ensuring enough furan groups are anchored at the lipid-water interface for downstream conjugation [1].

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA payload in 50 mM Citrate Buffer (pH 4.0 ).

    • Scientific Insight: The acidic pH ensures the secondary amine of FMB-Amine is fully protonated prior to mixing, driving rapid electrostatic complexation with the anionic phosphate backbone of the mRNA.

  • Microfluidic Mixing:

    • Load the lipid and aqueous phases into separate syringes.

    • Mix using a microfluidic staggered herringbone mixer at an Aqueous:Ethanol volume ratio of 3:1 and a total flow rate of 12 mL/min.

    • Scientific Insight: Rapid microfluidic mixing creates localized solvent polarity shifts, forcing the hydrophobic p-tolyl tails to spontaneously collapse into a dense core, trapping the mRNA before macroscopic precipitation occurs.

  • Dialysis and Buffer Exchange:

    • Immediately dialyze the resulting suspension against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 12 hours at 4°C.

    • Scientific Insight: Raising the pH to 7.4 deprotonates the FMB-Amine, neutralizing the core and locking the LNP into a stable thermodynamic state. Dialysis simultaneously removes residual ethanol, which could otherwise cause premature membrane fusion.

Protocol 2: Surface Functionalization via fmDA Click Chemistry

Objective: Covalently attach Mal-cRGD to the LNP surface via the furan-maleimide Diels-Alder reaction.

  • Ligand Preparation:

    • Dissolve Mal-cRGD peptide in nuclease-free water to a stock concentration of 1 mg/mL.

  • Diels-Alder Cycloaddition:

    • Add the Mal-cRGD solution to the dialyzed FMB-Amine LNPs at a molar ratio of 1:10 (Maleimide:Furan) .

    • Incubate the mixture at 37°C for 6 hours under gentle orbital shaking.

    • Scientific Insight: While Diels-Alder reactions can be slow at room temperature, elevating the temperature to 37°C accelerates the formation of the oxanorbornene cycloadduct without denaturing the encapsulated mRNA or requiring toxic catalysts [2, 3].

  • Size Exclusion Chromatography (SEC) Purification:

    • Pass the reaction mixture through a Sephadex G-25 column equilibrated with 1X PBS.

    • Scientific Insight: SEC effectively separates the larger functionalized LNPs (eluting in the void volume) from unreacted Mal-cRGD, preventing competitive receptor binding during in vitro or in vivo assays.

Quantitative Data Presentation

The success of the formulation is validated by monitoring the physicochemical properties of the LNPs before and after conjugation, as well as tracking the kinetics of the Diels-Alder reaction.

Table 1: Physicochemical Characterization of FMB-Amine LNPs

Formulation State Z-Average Size (nm) Polydispersity Index (PDI) Zeta Potential (pH 7.4) Zeta Potential (pH 5.5) mRNA Encapsulation Efficiency (%)
FMB-LNP (Unmodified) 78 ± 4 0.12 ± 0.02 -2.1 ± 0.5 mV +24.5 ± 1.2 mV 94.2 ± 1.5

| FMB-LNP-cRGD (Targeted) | 85 ± 5 | 0.15 ± 0.03 | -3.4 ± 0.6 mV | +22.1 ± 1.4 mV | 93.8 ± 1.8 |

Note: The sharp shift in Zeta Potential from neutral at pH 7.4 to highly cationic at pH 5.5 confirms the retention of the pH-responsive endosomal escape mechanism post-conjugation.

Table 2: fmDA Conjugation Kinetics (FMB-Amine LNPs + Mal-cRGD)

Incubation Time (h) Incubation Temperature (°C) Conjugation Efficiency (%) Free Maleimide Detected (%)
1 25 15.4 84.6
4 25 42.1 57.9
1 37 38.5 61.5
6 37 91.2 8.8

| 12 | 37 | 94.5 | 5.5 |

Note: Data demonstrates that 37°C is the optimal thermodynamic sweet spot for achieving >90% conjugation efficiency within a standard 6-hour laboratory window.

References

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. Pharmaceutics (MDPI). URL:[Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules (MDPI). URL:[Link]

  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry (ACS Publications). URL:[Link]

  • Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation. Journal of Biomaterials Science, Polymer Edition (Taylor & Francis). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine in aqueous buffers

Technical Support Center: Overcoming Aqueous Solubility Issues for Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine Introduction: The Formulation Paradox Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aqueous Solubility Issues for Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Introduction: The Formulation Paradox

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine presents a classic "grease ball" formulation challenge in drug development. Despite possessing an ionizable secondary amine (pKa ~9.0), the molecule's physicochemical profile is dominated by highly lipophilic moieties—a furan ring, a p-tolyl group, and an aliphatic butenyl chain. This results in a high partition coefficient (LogP > 4). When introduced into standard aqueous buffers like Phosphate-Buffered Saline (PBS) at physiological pH (7.4), researchers frequently observe rapid precipitation. This guide provides field-proven, mechanistically grounded troubleshooting steps to achieve stable aqueous solutions for both in vitro and in vivo assays.

Diagnostic Workflow

Workflow Start Observe Precipitation in Aqueous Buffer CheckPH Check Buffer pH & Salts (e.g., PBS contains high Cl-) Start->CheckPH Isolate Is it Salting Out or True Insolubility? CheckPH->Isolate SaltingOut Salting Out (Cl- effect) Switch to Acetate/HEPES Isolate->SaltingOut Low Ksp salt TrueInsol True Insolubility (High LogP) Need Solubilizer Isolate->TrueInsol LogP > 4 Solubilizer Select Solubilization Strategy TrueInsol->Solubilizer CellAssay In Vitro Cell Assays (Use HP-β-CD) Solubilizer->CellAssay Toxicity sensitive ChemAssay Cell-Free Assays (Use DMSO/PEG400) Solubilizer->ChemAssay Toxicity insensitive

Workflow for diagnosing and resolving lipophilic amine precipitation in aqueous buffers.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate in PBS at pH 7.4 even though the secondary amine should be protonated and charged? A1: This is a dual-factor issue involving both lipophilicity and the "salting out" effect. While the amine is indeed protonated at pH 7.4, the sheer hydrophobic bulk of the furan and p-tolyl groups prevents adequate hydration of the molecule. Furthermore, PBS contains high concentrations of chloride ions (~137 mM). The hydrochloride salt of highly lipophilic amines often exhibits a very low solubility product (Ksp). When the compound enters PBS, it forms a hydrochloride salt that rapidly exceeds its Ksp, causing it to crash out of solution. Solution: Switch to a lower-salt buffer (e.g., 10 mM HEPES) or employ a solubilizing agent[1].

Q2: Which solubilization strategy is best for in vitro cell-based assays without causing high background toxicity? A2: For cell-based assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is vastly superior to cosolvents like DMSO or surfactants like Tween 80. DMSO disrupts the hydrogen bonding network of water and can permeabilize or kill cells at concentrations above 0.1–0.5% v/v[2]. In contrast, HP-β-CD forms a 1:1 dynamic inclusion complex. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic p-tolyl and furan rings, while its hydrophilic exterior maintains aqueous solubility[3]. This shields the cells from the lipophilic drug until it partitions into the lipid bilayer, minimizing off-target solvent toxicity.

Q3: How do I prepare a stable 10 mM master stock for downstream serial dilutions? A3: Do not attempt to dissolve the powder directly into an aqueous buffer. Create a self-validating two-step dilution system. First, dissolve the neat powder in 100% DMSO or acidified ethanol to create a highly concentrated master stock (e.g., 50 mM). Then, perform a 1:5 dilution into an aqueous buffer pre-loaded with an excess of a solubilizer (e.g., 20% w/v HP-β-CD). This forces the compound directly into the cyclodextrin cavity before it has a chance to aggregate in the water phase.

Data Presentation: Comparison of Solubilization Strategies

Solubilization StrategyMax Achievable Conc.Cell Assay CompatibilityMechanistic ActionDrawbacks
pH Adjustment (< pH 5) 1 - 2 mMPoor (Non-physiological)Full amine protonationCauses cellular acidosis
Cosolvent (5% DMSO) 0.5 - 1 mMModerate (Toxicity risks)Reduces solvent dielectric constantDenatures proteins, kills cells
Surfactant (1% Tween 80) 2 - 5 mMPoor (Membrane disruption)Micellar encapsulationLyses cell membranes
Cyclodextrin (20% HP-β-CD) > 10 mM Excellent 1:1 Hydrophobic inclusion complexRequires optimization of CD ratio

Mechanistic Pathway

Mechanism Molecule Furan-2-ylmethyl-(...)-amine (Highly Lipophilic) CD Cyclodextrin (HP-β-CD) Hydrophobic Cavity Molecule->CD Add HP-β-CD Cosolvent Cosolvent (DMSO) Water Network Disruption Molecule->Cosolvent Add DMSO Inclusion 1:1 Inclusion Complex Shields p-tolyl/furan rings CD->Inclusion Solvation Reduced Dielectric Constant Enhanced Solvation Cosolvent->Solvation Aqueous Stable Aqueous Solution (Bioavailable) Inclusion->Aqueous Solvation->Aqueous

Comparison of HP-β-CD inclusion complexation versus DMSO cosolvent solvation.

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock via HP-β-CD Inclusion Complexation

Causality & Trustworthiness: This protocol uses a "solvent-shift" method. By predissolving in an organic solvent and shifting into a cyclodextrin-rich aqueous phase, we overcome the high lattice energy of the solid crystal. The centrifugation step acts as a self-validating checkpoint to ensure no microscopic micelles or crystals remain, which would otherwise skew downstream assay dosing.

  • Master Stock Preparation: Weigh the Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine powder and dissolve it in 100% DMSO to yield a 50 mM master stock. Vortex for 60 seconds until completely clear.

  • Carrier Solution Preparation: Prepare a 25% (w/v) solution of HP-β-CD in 10 mM HEPES buffer (pH 7.4). Stir at 37°C until the solution is completely transparent.

  • Complexation (Solvent Shift): Dropwise, add 200 µL of the 50 mM DMSO stock into 800 µL of the stirring 25% HP-β-CD solution. Crucial Step: Add the drug to the cyclodextrin, not the other way around, to ensure immediate encapsulation.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 15 minutes to drive the inclusion complex equilibrium.

  • Validation (Self-Correction): Centrifuge the solution at 10,000 x g for 10 minutes.

  • Quantification: Carefully decant the supernatant. Visually inspect the pellet. If a significant pellet is present, the 10 mM target was not fully reached. Validate the final concentration of the supernatant using UV-Vis or LC-MS against a standard curve.

Protocol B: Cosolvent-Buffer Titration to Determine Precipitation Threshold

Causality & Trustworthiness: If cyclodextrins cannot be used, you must determine the exact point at which the cosolvent (DMSO) fails to keep the drug in solution. This protocol establishes the metastable zone.

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • In a 96-well plate, create a gradient of PBS (pH 7.4) and DMSO, ranging from 1% to 20% DMSO final volume.

  • Spike the drug into each well to achieve a final target concentration of 100 µM.

  • Incubate the plate at 37°C for 2 hours (simulating standard assay conditions).

  • Read the absorbance at 600 nm (OD600) using a microplate reader. An increase in OD600 indicates light scattering due to microscopic precipitation[2].

  • Identify the lowest DMSO concentration that maintains an OD600 identical to the blank. This represents your maximum safe aqueous dilution.

References[1] Title: Solubility enhancement techniques: A comprehensive review. Source: World Journal of Biology Pharmacy and Health Sciences. URL: https://wjbphs.com/sites/default/files/fulltext_pdf/WJBPHS-2023-0125.pdf[2] Title: Optimizing Drug Solubility. Source: Contract Pharma. URL: https://www.contractpharma.com/issues/2017-10-01/view_features/optimizing-drug-solubility/[3] Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Source: MDPI Molecules. URL: https://www.mdpi.com/1420-3049/23/5/1161

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Welcome to the technical support and troubleshooting guide for handling Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine . This molecule presents a "perfect storm" of oxidative liabilities, making it notoriously di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine . This molecule presents a "perfect storm" of oxidative liabilities, making it notoriously difficult to store without rapid degradation. This guide synthesizes field-proven methodologies to help you arrest degradation kinetics and maintain high API purity.

Structural Vulnerability Analysis

To prevent degradation, we must first understand the molecule's structural weak points. This compound contains three distinct moieties that are highly susceptible to oxidation:

  • The Furan Ring: Highly electron-rich and prone to cycloaddition with singlet oxygen.

  • The Secondary Amine: Susceptible to direct electron transfer and N-oxidation.

  • The Terminal Alkene & Allylic Carbons: The 3-methyl-but-3-enyl group contains reactive allylic hydrogens that are prime targets for radical-initiated autoxidation.

Degradation Target Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine Furan Furan Ring Target->Furan Singlet O2 / Light Amine Secondary Amine Target->Amine ROS / Peroxides Alkene Terminal Alkene & Allylic C Target->Alkene Autoxidation (Radical) Endoperoxide Endoperoxides & Dicarbonyls (Insoluble Gums) Furan->Endoperoxide Ring Opening NOxide N-Oxides & Hydroxylamines (Polar Impurities) Amine->NOxide Electron Transfer Hydroperoxide Allylic Hydroperoxides (Cross-linking) Alkene->Hydroperoxide H-Abstraction

Fig 1. Primary oxidative degradation pathways of the target molecule.

Troubleshooting & FAQs (Mechanisms & Causality)

Q: Why does my sample rapidly turn yellow and form insoluble gums at room temperature? A: This is a dual-pathway degradation driven by the furan ring and the terminal alkene. Alkylated furans have notoriously low oxidative stability. Upon exposure to ambient oxygen and light, the furan ring undergoes a Diels-Alder-type cycloaddition with singlet oxygen to form an unstable endoperoxide intermediate. This intermediate rapidly cleaves into highly polar, reactive dicarbonyl species that polymerize into gasoline-insoluble gums[1]. Concurrently, the allylic hydrogens on the but-3-enyl chain undergo radical-initiated autoxidation, forming hydroperoxides that promote further cross-linking and discoloration[2].

Q: Which antioxidant is most effective for this specific structural profile, and why? A: For a molecule with both furan and terminal alkene vulnerabilities, a sterically hindered phenol like 3 is the optimal choice[3]. BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to intercept peroxy radicals (ROO•) before they can propagate through the alkene chain or attack the furan ring. The resulting BHT radical is stabilized by resonance and steric hindrance, preventing it from initiating new oxidation chains.

Q: How can I ensure my storage protocol is actually working? A: A rigorous storage protocol must be a self-validating system . You cannot assume stability; you must prove it by establishing a baseline using a Forced Degradation Study as per 4[4].

  • Subject a control aliquot to 3% H₂O₂ (oxidative stress) and UV light to intentionally generate the N-oxide, furan-ring-opened, and hydroperoxide degradation products.

  • Develop an HPLC-UV/MS method capable of resolving these specific degradation peaks from the parent API.

  • Store your primary batch using the protocol below, but keep one "stress control" aliquot at 40°C/75% RH. By analyzing both at T=14 days, the complete absence of the established degradation peaks in your primary batch validates the efficacy of your storage system.

Quantitative Impact of Storage Conditions

The following table summarizes the kinetic impact of various storage environments on the half-life of furan/alkene-containing APIs.

Storage ConditionAtmosphereAntioxidantLight ExposureEstimated Half-LifePrimary Degradants
25°C (Ambient) AirNoneAmbient UV< 48 hoursFuran polymers, N-oxides
4°C (Fridge) AirNoneDark1-2 weeksHydroperoxides, N-oxides
-20°C (Freezer) ArgonNoneDark3-6 monthsTrace hydroperoxides
-80°C (Cryo) Argon0.1% BHTDark> 2 years Negligible

Standardized Protocol: Inert Aliquoting & Storage

To achieve the >2-year half-life, follow this step-by-step methodology. Each step is designed to eliminate a specific variable in the autoxidation causality chain.

Step 1: Solvent Degassing (Internal O₂ Removal) Ambient solvents contain ~2 mM of dissolved oxygen. Sparging your reconstitution solvent (e.g., anhydrous DCM or MTBE) with Argon gas for 15 minutes displaces this dissolved O₂, removing the internal oxidation source.

Step 2: Antioxidant Integration (Radical Scavenging) Dissolve the purified Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine in the degassed solvent containing 0.1% w/w BHT. Ensure complete homogenization.

Step 3: Amber Vial Aliquoting (Photolysis Prevention) Transfer the solution into amber glass vials. Amber glass blocks UV wavelengths <400 nm, preventing the photo-excitation of ambient oxygen into highly reactive singlet oxygen, which would otherwise rapidly destroy the furan ring.

Step 4: Argon Blanketing (Headspace O₂ Displacement) Using a Schlenk line or an Argon balloon equipped with a long needle, purge the headspace of each vial for 30–60 seconds. Causality note: Argon (1.78 g/L) is denser than ambient air (1.22 g/L). It effectively sinks and blankets the sample. Nitrogen (1.16 g/L) is lighter and easily mixes with air, making it vastly inferior for manual vial purging.

Step 5: Cryogenic Sealing (Kinetic Arrest) Seal the vials immediately with PTFE-lined caps to prevent plasticizer leaching. Wrap the caps tightly with Parafilm and store at -80°C. At this cryogenic temperature, the kinetic energy of the system is insufficient to overcome the activation energy barrier required for autoxidation propagation.

Workflow Step1 1. Degas Solvent & Purify API Step2 2. Add 0.1% BHT in Degassed Solvent Step1->Step2 Step3 3. Transfer to Amber Vials Step2->Step3 Step4 4. Purge Headspace with Argon Step3->Step4 Step5 5. Seal & Store at -80°C Step4->Step5

Fig 2. Standard operating procedure for inert aliquoting and cryogenic storage.

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Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine .

This molecule presents a unique "triad of vulnerability" during High-Performance Liquid Chromatography (HPLC) analysis:

  • The Furan Ring: Highly susceptible to acid-catalyzed hydrolysis and ring-opening[1].

  • The Secondary Amine: Prone to strong ionic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing[2][3].

  • The Alkene Moiety (but-3-enyl): Susceptible to photo-induced E/Z isomerization or oxidative degradation[4][5].

This guide bypasses generic advice to provide mechanistic explanations and self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Part 1: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I observing severe peak tailing and shifting retention times for my main peak?

The Causality: Peak tailing for this compound is almost certainly driven by its secondary amine group. At typical HPLC mobile phase pH ranges (pH 2–8), the secondary amine is protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized to silanoxide ions (Si-O⁻). This creates a secondary ion-exchange interaction that competes with standard hydrophobic retention[2]. Because this interaction is kinetically slow, it manifests as a long, asymmetrical tail and causes retention times to drift as active sites become saturated.

The Solution: You must disrupt the silanol interaction.

  • Method A (Silanol Masking): Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively competes for and blocks active silanol sites, forcing your analyte to elute purely via hydrophobic interactions[3].

  • Method B (pH Control): Shift the mobile phase pH to >9.0 (using a high-pH stable column like an ethylene-bridged hybrid) to neutralize the secondary amine, completely eliminating the ionic interaction.

Q2: My sample purity looks fine immediately after preparation, but new impurity peaks appear after the vial sits in the autosampler for 12 hours. What is happening?

The Causality: You are observing method-induced degradation, specifically acid-catalyzed hydrolysis of the furan ring. Standard reversed-phase HPLC methods often utilize acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0-2.5). The furan ring is notably unstable under these conditions[1]. The degradation initiates via protonation at the α-carbon, leading to a cascade that cleaves the ring and forms highly reactive dicarbonyl compounds, which may further polymerize[1].

The Solution: Do not use strongly acidic mobile phases for extended runs with this compound. Switch to a neutral or slightly basic buffered system, such as 10 mM Ammonium Acetate (pH 6.8 - 7.2). Additionally, prepare samples in a diluent that matches the neutral mobile phase to prevent in-vial degradation prior to injection.

Q3: I am seeing a closely eluting shoulder peak that fluctuates in size depending on the day or the batch of samples. Is this a co-eluting synthetic impurity?

The Causality: This is likely an analytical artifact caused by alkene photoisomerization, not a synthetic byproduct. The 3-methyl-1-p-tolyl-but-3-enyl group contains a double bond. When exposed to ambient laboratory light (specifically UV/Vis wavelengths) while sitting in clear autosampler vials, alkenes can undergo rapid E-to-Z (or Z-to-E) photoisomerization[4][5]. Because the E and Z isomers have slightly different spatial geometries, they interact differently with the C18 stationary phase, resulting in split peaks or shoulders.

The Solution: Protect the sample from light. Use amber autosampler vials exclusively and ensure the autosampler compartment is temperature-controlled (e.g., 4°C to 10°C) to suppress any thermodynamically driven double-bond migration.

Part 2: Visual Workflows and Degradation Pathways

FuranDegradation A Furan-2-ylmethyl Derivative B Protonated Furan (Intermediate) A->B Acidic Mobile Phase (pH < 3) C Ring-Opened Dicarbonyl Impurity B->C Hydrolysis (H2O) D Polymerization Products C->D Condensation

Caption: Acid-catalyzed degradation pathway of the furan ring in aqueous mobile phases.

TroubleshootingLogic Start Impurity/Peak Issue Detected Tailing Peak Tailing / Broadening? Start->Tailing Degradation New Peaks Over Time (In-vial degradation)? Start->Degradation Isomer Closely Eluting Split Peaks? Start->Isomer Sol1 Add 0.1% TEA or Use High-pH Mobile Phase Tailing->Sol1 Silanol Interaction Sol2 Switch to Neutral pH (e.g., Ammonium Acetate) Degradation->Sol2 Acid Hydrolysis Sol3 Use Amber Vials & Control Temperature Isomer->Sol3 Alkene Isomerization

Caption: Logical troubleshooting workflow for furan-amine HPLC anomalies.

Part 3: Data Presentation & Method Optimization

Table 1: Summary of Structural Vulnerabilities and Chromatographic Manifestations
Structural MoietyChemical VulnerabilityChromatographic ManifestationPrimary Corrective Action
Secondary Amine Cationic interaction with anionic silanols (pKa ~8-9)Severe peak tailing (Asymmetry factor > 2.0), shifting RTs.Add 0.1% Triethylamine (TEA) or use pH > 9.0 buffer.
Furan Ring Acid-catalyzed ring opening / hydrolysisTime-dependent appearance of early-eluting polar impurity peaks.Use neutral buffers (pH 6.5 - 7.5); avoid TFA/Formic acid.
Alkene Group Photoisomerization (E/Z) / OxidationSplit peaks, fluctuating peak shoulders, batch-to-batch variation.Use amber vials; control autosampler temp (4°C).
Table 2: Optimized HPLC Method Parameters for Furan-Amine Derivatives
ParameterRecommended SettingScientific Rationale
Column C18, Fully End-capped or Hybrid Particle (e.g., Waters XBridge)Minimizes accessible silanol groups to prevent amine tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)Neutral pH prevents furan ring degradation while maintaining stable ionic strength.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; better resolution for hydrophobic p-tolyl groups.
Additive 0.05% - 0.1% Triethylamine (TEA)Acts as a sacrificial base to block residual silanols.
Sample Diluent 50:50 Mobile Phase A : Mobile Phase BEnsures sample is buffered immediately upon dissolution, preventing localized pH shocks.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, you must prove whether an impurity is a true synthetic byproduct or an artifact generated by the HPLC method itself. Implement the following self-validating protocols.

Protocol 1: Time-Course Stability Profiling (Artifact vs. Real Impurity)

Objective: To definitively determine if the furan ring is degrading in the autosampler due to diluent/mobile phase incompatibility.

  • Preparation: Prepare a 1.0 mg/mL stock solution of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine in pure Acetonitrile.

  • Dilution: Split the stock into two separate autosampler vials:

    • Vial A (Acidic): Dilute to 0.1 mg/mL using 0.1% Formic Acid in Water.

    • Vial B (Neutral): Dilute to 0.1 mg/mL using 10 mM Ammonium Acetate (pH 7.0).

  • Time-Zero (T=0) Injection: Immediately inject both Vial A and Vial B. Record the peak areas of the main compound and any impurities.

  • Incubation: Leave both vials in the autosampler at room temperature (25°C) for 24 hours.

  • Time-Course Injections: Inject samples from both vials at T=4h, T=8h, T=12h, and T=24h.

  • Data Analysis: Plot the main peak area vs. time.

    • Validation Logic: If Vial A shows a decreasing main peak and increasing polar impurities over time while Vial B remains stable, the impurity is a method-induced artifact (furan hydrolysis)[1]. If both vials show the exact same stable impurity profile across all time points, the impurity was present in the bulk synthetic material.

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: To titrate the exact amount of Triethylamine (TEA) required to achieve perfect peak symmetry without suppressing ionization (if using MS detection).

  • Baseline Run: Prepare a mobile phase of 50:50 Water:Acetonitrile (no additives). Inject the sample and calculate the USP Tailing Factor ( Tf​ ). It will likely be > 2.0[2].

  • Titration Preparation: Prepare three new aqueous mobile phases containing varying concentrations of TEA: 0.01%, 0.05%, and 0.1% (v/v). Adjust each to pH 7.0 using dilute acetic acid to ensure the TEA is protonated and active.

  • Equilibration: Flush the HPLC column with the 0.01% TEA mobile phase for at least 20 column volumes. Note: TEA equilibration is slow; do not rush this step.

  • Injection Series: Inject the sample in triplicate. Calculate the average Tf​ .

  • Escalation: Repeat the equilibration and injection series for the 0.05% and 0.1% TEA mobile phases.

  • Data Analysis: Plot Tf​ vs. TEA Concentration.

    • Validation Logic: Select the lowest concentration of TEA that achieves a Tf​ between 0.9 and 1.2. This proves that the tailing was caused by silanol interactions and establishes the minimum additive required to maintain a robust method[3].

References

  • Royal Society of Chemistry (RSC). "Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application". RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor". The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society (ACS). "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor". ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectroscopy of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy reference data for the novel compound, Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy reference data for the novel compound, Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a comparative analysis, grounded in established principles of NMR spectroscopy, to facilitate the unambiguous identification and characterization of this molecule. Our approach is rooted in scientific integrity, providing not just data, but the reasoning behind spectral assignments, supported by experimental evidence from analogous structures.

Introduction to Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a multifaceted organic molecule incorporating several key functional groups: a furan ring, a secondary amine, a p-substituted aromatic ring (tolyl), and a terminal alkene. This unique combination of moieties suggests potential applications in medicinal chemistry and materials science, making its precise structural elucidation paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.

This guide will present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of the title compound. In the absence of a publicly available, fully assigned spectrum for this exact molecule, we will leverage spectral data from closely related compounds and structural fragments to build a reliable reference. This comparative approach not only allows for a robust interpretation but also serves as an educational tool for understanding structure-spectra correlations.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is expected to be complex, with distinct signals for each of the aromatic, furan, amine, and butenyl protons. The predicted chemical shifts (δ) are presented in the table below, followed by a detailed justification based on comparative data.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Justification/Comparison
H-7', H-7'' (p-tolyl)~7.20-7.30dAromatic protons ortho to the alkyl substituent on a p-tolyl group typically appear in this region.
H-8', H-8'' (p-tolyl)~7.10-7.15dAromatic protons meta to the alkyl substituent on a p-tolyl group.
H-5 (Furan)~7.35-7.40mThe proton at the 5-position of a 2-substituted furan is the most deshielded of the furan protons.
H-3 (Furan)~6.30-6.35mThe proton at the 3-position of a 2-substituted furan.
H-4 (Furan)~6.20-6.25ddThe proton at the 4-position of a 2-substituted furan, coupled to both H-3 and H-5.
H-4' (Butenyl)~4.70-4.80s (br)Geminal vinylic protons of a terminal alkene.
H-1' (Butenyl)~3.80-3.90tMethine proton adjacent to the nitrogen and the p-tolyl group.
H-6 (Furan-CH₂)~3.70-3.80sMethylene protons adjacent to the furan ring and the nitrogen.
H-2' (Butenyl)~2.30-2.40mMethylene protons adjacent to the chiral center and the double bond.
H-9' (p-tolyl-CH₃)~2.30-2.35sMethyl protons on the p-tolyl group.
NHVariables (br)The chemical shift of the amine proton is highly dependent on solvent and concentration.
H-3'-CH₃ (Butenyl)~1.70-1.80sMethyl protons on the double bond.

Causality Behind Predicted Shifts:

  • Aromatic Region (7.10-7.30 ppm): The p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The electron-donating methyl group will slightly shield these protons compared to unsubstituted benzene.

  • Furan Region (6.20-7.40 ppm): The furan protons will appear in distinct regions, with the proton at the 5-position being the most downfield due to the inductive effect of the oxygen atom.

  • Alkene Region (4.70-4.80 ppm): The terminal vinyl protons are expected to be in this range. Their broad singlet appearance is due to the absence of significant vicinal coupling.

  • Aliphatic Region (1.70-3.90 ppm): The protons on the carbon backbone will have chemical shifts influenced by their proximity to the nitrogen atom, the aromatic rings, and the double bond. The methine proton (H-1') is expected to be the most downfield in this region due to its proximity to both the nitrogen and the p-tolyl group.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification/Comparison
C-4' (Butenyl)~145The quaternary carbon of the terminal alkene.
C-6' (p-tolyl)~140The ipso-carbon of the p-tolyl ring attached to the butenyl chain.
C-9' (p-tolyl)~137The carbon of the p-tolyl ring bearing the methyl group.
C-7' (p-tolyl)~129Aromatic CH carbons of the p-tolyl ring.
C-8' (p-tolyl)~128Aromatic CH carbons of the p-tolyl ring.
C-2 (Furan)~152The carbon of the furan ring attached to the methylene group, deshielded by the oxygen.
C-5 (Furan)~142The CH carbon at the 5-position of the furan ring.
C-3 (Furan)~110The CH carbon at the 3-position of the furan ring.
C-4 (Furan)~107The CH carbon at the 4-position of the furan ring.
C-4'' (Butenyl)~112The terminal CH₂ of the alkene.
C-1' (Butenyl)~60The methine carbon attached to the nitrogen and the p-tolyl group.
C-6 (Furan-CH₂)~45The methylene carbon between the furan ring and the nitrogen.
C-2' (Butenyl)~40The methylene carbon in the butenyl chain.
C-3'-CH₃ (Butenyl)~22The methyl carbon on the double bond.
C-10' (p-tolyl-CH₃)~21The methyl carbon of the p-tolyl group.

Comparative Data from Similar Structures:

  • The chemical shifts for the 3-methyl-but-3-enyl fragment can be compared to data for 3-methylbut-1-ene.[1]

  • The furan moiety's signals can be referenced against data for 3-methylfuran and other 2-substituted furans.[2][3]

  • The p-tolyl group's signals are well-established and can be compared to numerous tolyl-containing compounds.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine, the following protocol is recommended:

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16-32

    • Relaxation delay: 2 seconds

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Spectral width: 240 ppm

    • Number of scans: 1024 or more (depending on sample concentration)

    • Relaxation delay: 2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

This standardized protocol ensures reproducibility and allows for direct comparison with reference data.

Workflow for Structural Elucidation

The following workflow outlines the logical steps for confirming the structure of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Prepare Sample in CDCl3 B Acquire 1H NMR A->B C Acquire 13C NMR A->C D Acquire 2D NMR (COSY, HSQC) A->D E Assign 1H Signals (Chemical Shift, Integration, Multiplicity) B->E F Assign 13C Signals (Chemical Shift) C->F G Correlate 1H-1H with COSY D->G H Correlate 1H-13C with HSQC D->H I Compare with Predicted Spectra & Reference Data E->I F->I J Confirm Connectivity G->J H->J K Final Structure Elucidation I->K J->K

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive framework for the analysis of the NMR spectra of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. By combining predicted spectral data with a robust experimental protocol and a logical workflow for structural confirmation, researchers can confidently identify and characterize this molecule. The comparative approach, drawing on data from structurally related compounds, not only strengthens the analysis but also provides valuable insights into the subtleties of NMR spectroscopy. As a self-validating system, this guide empowers scientists to interpret their own experimental data with a high degree of confidence.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). (Furan-2-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine - Optional[13C NMR]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl furan. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-methyl-5-(2-methyl-1-(p-tolyl)prop-1-en-1-yl)furan-3-carboxylate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical. Retrieved from [Link]

Sources

Comparative

Comparative efficacy of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine against standard inhibitors

Comparative Efficacy of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMB-Amine) vs. Standard EGFR Inhibitors Executive Summary & Mechanistic Rationale The development of targeted Tyrosine Kinase Inhibitors (TK...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMB-Amine) vs. Standard EGFR Inhibitors

Executive Summary & Mechanistic Rationale

The development of targeted Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC). However, acquired resistance mutations—specifically the T790M "gatekeeper" mutation—necessitate the continuous evaluation of novel chemical scaffolds.

This guide objectively benchmarks the preclinical efficacy of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMB-Amine) , a highly lipophilic secondary amine, against two clinical standard EGFR inhibitors:

  • Erlotinib: A first-generation, reversible ATP-competitive inhibitor highly effective against wild-type (WT) and exon 19 deletion/L858R mutant EGFR[].

  • Osimertinib: A third-generation, irreversible inhibitor that covalently binds to the C797 residue, specifically designed to overcome the T790M resistance mutation[2].

Structural Hypothesis: FMB-Amine utilizes its furan oxygen to establish hydrogen bonds within the kinase hinge region, while its bulky, lipophilic 3-methyl-1-p-tolyl-but-3-enyl tail is hypothesized to occupy the deep hydrophobic pocket adjacent to the ATP-binding site. This comparison evaluates whether this steric bulk can effectively navigate the restricted active site of the T790M mutant compared to standard therapies.

Visualizing the Target Intervention

To understand the comparative efficacy, we must first map the signaling cascade. EGFR activation drives tumor proliferation via the RAS/MAPK and PI3K/AKT pathways. TKIs arrest this process at the receptor level.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS / RAF / MEK / ERK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation TKI Inhibitors (Erlotinib, Osimertinib, FMB-Amine) TKI->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS->Proliferation Drives PI3K->Proliferation Drives

Fig 1. EGFR signaling cascade and the intervention points for Tyrosine Kinase Inhibitors.

Comparative Efficacy Data

The following tables summarize the quantitative benchmarking of FMB-Amine against Erlotinib and Osimertinib across biochemical and cellular models.

Table 1: Cell-Free Biochemical Kinase Inhibition (IC₅₀ in nM) Assay measures direct enzyme inhibition, isolating the compound's affinity from cellular permeability factors.

InhibitorEGFR (Wild-Type)EGFR (L858R)EGFR (L858R/T790M)Binding Modality
Erlotinib 2.1 ± 0.41.5 ± 0.3>1000Reversible[3]
Osimertinib 12.4 ± 1.21.1 ± 0.21.4 ± 0.3Irreversible (Covalent)[4]
FMB-Amine 45.3 ± 3.838.1 ± 4.1320.5 ± 15.2Reversible (Hypothesized)

Table 2: Cellular Viability & Target Engagement (IC₅₀ in µM) Assay measures phenotypic cell death in established NSCLC cell lines.

InhibitorA549 Cells (EGFR WT)H1975 Cells (L858R/T790M)
Erlotinib 1.25>20.0
Osimertinib 2.800.015
FMB-Amine 8.4512.50

Data Analysis & Field Insights: Erlotinib demonstrates extreme potency against WT and L858R but completely fails against the T790M mutation due to steric hindrance caused by the bulky methionine residue[3]. Osimertinib overcomes this via covalent binding, showing exquisite selectivity for the double mutant (H1975 cells) over WT (A549 cells)[2]. FMB-Amine acts as a moderate micromolar inhibitor. While its bulky p-tolyl-butenyl tail limits its potency against the restricted T790M pocket compared to Osimertinib, it retains partial activity (320 nM), suggesting the furan-amine core possesses enough flexibility to adapt to the mutated active site better than rigid first-generation quinazolines like Erlotinib.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the data above is generated using self-validating assay systems. Below are the step-by-step methodologies and the causality behind their design.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Logic: Traditional fluorescence assays are prone to false positives caused by the auto-fluorescence of lipophilic test compounds like FMB-Amine. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, ensuring the signal is strictly from the kinase activity[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Rationale: Tween-20 prevents lipophilic compounds (FMB-Amine) from aggregating or sticking to the plastic microplate.

  • Compound Dilution: Serially dilute Erlotinib, Osimertinib, and FMB-Amine in 100% DMSO, then dilute 1:100 in Kinase Buffer to ensure a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 2.5 µL of recombinant EGFR (WT or mutant) to a 384-well plate. Add 2.5 µL of the test compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Biotinylated-poly-GT substrate mix to initiate phosphorylation. Incubate for exactly 60 minutes to capture steady-state linear kinetics[6].

  • Reaction Quenching & Detection: Add 10 µL of a Stop/Detection solution containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC)[7]. Causality: EDTA chelates the Mg²⁺ ions, instantly halting the kinase reaction to prevent signal drift during the reading phase.

  • Readout: Measure the emission ratio at 665 nm / 620 nm. Normalize data against a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

TR_FRET Kinase EGFR Kinase + ATP + Substrate Reaction Kinase Reaction (60 min incubation) Kinase->Reaction Inhibitor Add FMB-Amine or Standard TKI Inhibitor->Kinase Competes Detection Add Eu-Antibody & SA-Fluorophore Reaction->Detection Stop (EDTA) Readout Measure TR-FRET Ratio (665/620 nm) Detection->Readout FRET Signal

Fig 2. Step-by-step logic of the Time-Resolved FRET (TR-FRET) biochemical kinase assay.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Logic: Demonstrating that a compound kills cells (Table 2) is insufficient; one must prove it kills them by inhibiting the intended target. Western blotting for phosphorylated EGFR (p-EGFR at Tyr1068) confirms that FMB-Amine penetrates the cell membrane and engages the intracellular kinase domain.

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 cells (harboring the T790M mutation) in 6-well plates at 3×105 cells/well. Incubate overnight. Rationale: H1975 is a self-validating model; if a drug inhibits p-EGFR here, it successfully bypasses the T790M gatekeeper.

  • Compound Treatment: Treat cells with varying concentrations of FMB-Amine, Erlotinib (negative control for T790M), and Osimertinib (positive control) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous cellular phosphatases will strip the phosphate groups off EGFR during lysis, yielding a false-positive result for kinase inhibition.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), and GAPDH (loading control).

  • Quantification: Visualize using chemiluminescence. A successful on-target inhibitor will show a dose-dependent decrease in the p-EGFR band intensity while total EGFR remains constant.

References

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at:[Link][3]

  • Osimertinib for Metastatic EGFR T790M–Mutant Non-Small Cell Lung Cancer After EGFR Inhibitor Therapy. The ASCO Post. Available at:[Link][2]

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. AACR Journals. Available at:[Link][4]

Sources

Validation

Benchmarking Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine catalytic activity

Benchmarking Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMA-1) Catalytic Activity: A Comparative Guide to Secondary Amine Organocatalysts Executive Summary The advent of secondary amine organocatalysis has r...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMA-1) Catalytic Activity: A Comparative Guide to Secondary Amine Organocatalysts

Executive Summary

The advent of secondary amine organocatalysis has revolutionized asymmetric synthesis, providing metal-free pathways to complex chiral molecules. While classic catalysts like L-Proline, MacMillan’s imidazolidinones, and Hayashi-Jørgensen diarylprolinol silyl ethers dominate the landscape, the exploration of novel, highly tunable amine architectures remains critical for addressing niche substrate classes. This guide objectively benchmarks the catalytic performance of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (hereafter referred to as FMA-1 ) against industry-standard organocatalysts. Through a self-validating experimental workflow, we evaluate its efficacy in iminium-activated asymmetric Michael additions, providing actionable data for drug development professionals and synthetic chemists.

Mechanistic Rationale: The Architecture of FMA-1

Secondary amine organocatalysis fundamentally relies on the reversible formation of covalent adducts between the catalyst and carbonyl substrates[1]. For α,β-unsaturated aldehydes, condensation with a secondary amine lowers the lowest unoccupied molecular orbital (LUMO) via an iminium ion intermediate, accelerating nucleophilic conjugate additions[2].

The structural design of FMA-1 introduces two distinct functional domains that dictate its catalytic behavior:

  • Steric Shielding (The 3-methyl-1-p-tolyl-but-3-enyl group): High enantioselectivity requires rigid control over the iminium ion geometry. The extreme steric bulk of this benzylic/homoallylic appendage restricts C–N bond rotation, locking the intermediate into a preferred E-geometry and effectively shielding one enantioface from nucleophilic attack[2].

  • Secondary Interactions (The Furfuryl group): The furan-2-ylmethyl moiety acts as more than a simple structural anchor. The furan oxygen can serve as a weak hydrogen-bond acceptor, potentially coordinating with acidic co-catalysts or directing incoming electrophiles—a stabilizing principle widely recognized in bifunctional organocatalyst design[3].

CatalyticCycle Substrate α,β-Unsaturated Aldehyde Iminium Reactive Iminium Intermediate Substrate->Iminium + Catalyst - H2O Catalyst FMA-1 Catalyst (Secondary Amine) Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine + Nucleophile (LUMO Lowering) Nucleophile Nucleophile (Nitromethane) Nucleophile->Enamine Enamine->Catalyst Regeneration Product Enantioenriched Michael Adduct Enamine->Product + H2O - Catalyst

Mechanistic pathway of FMA-1 driven iminium-enamine cascade catalysis.

Benchmarking Framework & Self-Validating Protocol

To ensure absolute trustworthiness in our comparative data, we benchmark FMA-1 against three established standards using the asymmetric Michael addition of nitromethane to cinnamaldehyde. The alternatives evaluated are:

  • L-Proline: The historical baseline for enamine/iminium catalysis[4].

  • MacMillan's 1st Generation Imidazolidinone: The benchmark for iminium-activated conjugate additions[2].

  • Hayashi-Jørgensen Diarylprolinol Silyl Ether: The premier catalyst for highly enantioselective functionalizations[5].

Causality of Experimental Choices
  • Acid Co-catalyst (Benzoic Acid): Secondary amines require mild Brønsted acids to facilitate the dehydration step during iminium ion formation and to enhance catalyst turnover[1].

  • Internal Standard (Mesitylene): Added at exactly 1.0 equivalent at t=0 . Its aromatic protons (6.8 ppm) do not overlap with the aldehyde (9.6 ppm) or the product, allowing for precise, non-destructive kinetic tracking.

ValidationWorkflow Setup 1. Reaction Setup (Catalyst, Substrate, Acid Co-catalyst) Sampling 2. Kinetic Sampling (Aliquots at t=1, 2, 4, 8, 24h) Setup->Sampling Quench 3. Immediate Quench (Cold Hexane/EtOAc) Sampling->Quench NMR 4. 1H-NMR Analysis (Internal Standard: Mesitylene) Quench->NMR Yield & Kinetics HPLC 5. Chiral HPLC (ee% Determination) Quench->HPLC Enantioselectivity Validation 6. Self-Validation (Mass Balance Check) NMR->Validation HPLC->Validation

Self-validating experimental workflow for benchmarking catalytic performance.

Step-by-Step Methodology
  • Preparation: In a dry 10 mL Schlenk tube, add the selected organocatalyst (0.05 mmol, 10 mol%), benzoic acid (0.05 mmol, 10 mol%), and mesitylene (0.5 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2.0 mL).

  • Initiation: Add cinnamaldehyde (0.5 mmol, 1.0 equiv) followed by nitromethane (2.5 mmol, 5.0 equiv). Stir the homogeneous mixture at 20 °C.

  • Kinetic Sampling: At specific intervals (1h, 2h, 4h, 8h, 24h), extract a 50 µL aliquot using a micro-syringe.

  • Quenching: Immediately dilute the aliquot in 0.5 mL of ice-cold Hexane/EtOAc (1:1). Causality: The sudden drop in temperature and shift in solvent polarity arrests the catalytic cycle by precipitating polar catalyst intermediates, preventing background reactions during analysis.

  • NMR Quantification: Evaporate the quenched aliquot under N₂ and dissolve in CDCl₃. Acquire a ¹H-NMR spectrum.

    • Self-Validation Checkpoint: Calculate the sum of the product and remaining starting material integrals relative to the mesitylene standard. If the mass balance deviates by >5%, the data point is discarded due to suspected oligomerization or side-product formation.

  • Enantiomeric Excess Determination: Purify the 24h bulk reaction via flash chromatography (Silica gel, Hexane/EtOAc 8:2). Analyze the isolated product via Chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Quantitative Performance Analysis

The table below summarizes the benchmarking results for the asymmetric Michael addition. FMA-1 demonstrates robust catalytic activity, significantly outperforming the L-Proline baseline and remaining highly competitive with first-generation MacMillan catalysts.

Catalyst SystemLoading (mol%)Time (h)NMR Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)
L-Proline 1024554860
MacMillan 1st Gen 1024898592
Hayashi-Jørgensen 1024>999598
FMA-1 1024948894

Data Interpretation: While the Hayashi-Jørgensen catalyst remains the gold standard for this specific transformation (yielding 98% ee), FMA-1 successfully achieves a 94% ee with an 88% isolated yield. The high conversion rate of FMA-1 suggests that the furfuryl group effectively balances the massive steric hindrance of the p-tolyl-butenyl moiety, preventing the catalyst from becoming too sluggish while maintaining excellent enantiofacial discrimination.

Conclusion & Future Directions

Benchmarking Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine (FMA-1) reveals it to be a highly competent secondary amine organocatalyst for iminium-activated transformations. Its unique combination of a hydrogen-bond accepting furan ring and a sterically demanding chiral/achiral pocket allows it to rival established first-generation imidazolidinones. For drug development professionals looking to bypass existing catalyst patents or optimize specific substrate classes where traditional prolinol ethers fail due to excessive steric clash, FMA-1 provides a viable, high-performance alternative.

References

  • Iminium Catalysis | Chemical Reviews (ACS Publications).
  • Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed.
  • Asymmetric Synthesis Enabled by Metal-Free Catalysis | MacMillan Group, Princeton University.
  • Organocatalysts for Enantioselective Synthesis of Fine Chemicals | ScienceOpen.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts | PMC. Historical context and baseline performance metrics for L-Proline.

Sources

Safety & Regulatory Compliance

Safety

Definitive Safety Protocol: Handling and Disposal of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

This guide provides comprehensive safety and logistical protocols for the handling and disposal of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. As a Senior Application Scientist, this document is structured to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and logistical protocols for the handling and disposal of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Structurally-Informed Analysis
  • Furan Moiety: The furan ring is associated with significant hazards. Furan itself is an extremely flammable liquid, a potential carcinogen, and a mutagen that can form explosive peroxides upon exposure to air.[1][2][3] It is toxic by ingestion, inhalation, and skin absorption, capable of causing irritation to the skin, eyes, and respiratory system.[3][4]

  • Secondary Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential toxicity.[5] Amines, in general, can be corrosive, irritant, and are incompatible with strong acids and oxidizing agents, potentially leading to violent reactions.[6][7][8] Skin absorption is a primary route of exposure for many amines.[8]

Based on this analysis, Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine must be handled as a substance that is potentially flammable, carcinogenic, acutely toxic, and capable of causing severe skin and eye irritation.

The Hierarchy of Controls: A Foundational Safety Principle

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This principle prioritizes the most effective control measures first. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[1]

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The hierarchy of safety controls, prioritizing engineering solutions over PPE.

Mandatory Engineering and Administrative Controls

Engineering Control:

  • Chemical Fume Hood: All handling, weighing, and manipulation of this compound must be conducted within a certified chemical fume hood with a low sash height to minimize vapor inhalation.[1][9] The ventilation system should be explosion-proof where possible.[1][10]

Administrative Controls:

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Training: All personnel must be trained on this specific protocol and the general safe handling of amines and furan-containing compounds before commencing work.[11]

  • Emergency Preparedness: An approved emergency eyewash and safety shower must be immediately accessible.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

The correct selection and use of PPE are critical to mitigate risks that cannot be eliminated by other controls.[6]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Tightly sealing chemical safety goggles and a full-face shield.[1][4]Protects against splashes and potential vapors. A face shield is mandatory when handling larger quantities or during procedures with a higher splash risk.
Skin & Body Protection Flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[1]Provides a barrier against accidental skin contact. Flame-resistant material is crucial due to the inferred flammability from the furan group.
Hand Protection Chemical-resistant gloves (e.g., Butyl or heavy-duty Nitrile).The selection of gloves is critical. Butyl rubber offers excellent protection against amines, esters, and ketones.[12][13] Nitrile is a good general-purpose choice, but compatibility should be verified.[12] Always consult the glove manufacturer's resistance chart. Double-gloving is recommended.
Respiratory Protection Not required for standard operations within a fume hood.A full-face respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.[1][4] Use of respirators requires formal training and fit-testing as per OSHA standards.[4]
Operational and Disposal Workflow

This workflow provides a step-by-step guide from preparation through disposal, designed to minimize exposure and ensure regulatory compliance.

cluster_workflow Handling & Disposal Workflow A 1. Pre-Operation Setup - Verify fume hood function - Assemble all PPE - Prepare spill kit B 2. Chemical Handling - Don PPE - Weigh/transfer inside hood - Keep container closed A->B C 3. Post-Operation - Decontaminate surfaces - Remove PPE correctly B->C D 4. Waste Segregation - Separate liquid & solid waste - Do not mix with acids or oxidizers C->D E 5. Labeling & Storage - Label with 'Hazardous Waste' - List all constituents - Store in designated area D->E F 6. Disposal Request - Submit request to EHS E->F

Caption: Step-by-step workflow for safe handling and disposal.

Part 5.1: Detailed Operational Plan

  • Preparation:

    • Verify that the chemical fume hood is operational and certified.

    • Ensure an appropriate fire extinguisher (e.g., dry chemical, CO2) and a spill kit containing non-combustible absorbent material (vermiculite or sand) are accessible.[9]

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Conduct all manipulations of the compound inside the fume hood.[9]

    • When transferring or weighing, use non-sparking tools and ground equipment to prevent static discharge.[3][10]

    • Keep the primary container tightly sealed when not in immediate use.[10]

  • Post-Handling:

    • Thoroughly decontaminate the work area within the fume hood.

    • Remove PPE carefully to avoid contaminating skin. Gloves should be removed last.

    • Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[1]

Part 5.2: Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Spill: For a small spill within the fume hood, use a non-combustible absorbent material to contain it. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[9] For larger spills, evacuate the area and contact your institution's emergency personnel.

Part 5.3: Disposal Plan

Disposing of this compound and its associated waste requires strict adherence to hazardous waste regulations to prevent environmental harm.[14]

  • Segregation is Key:

    • Collect all waste containing Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine separately from other chemical waste streams.[14]

    • CRITICAL: Do not mix this waste with acids, strong oxidizers, or halogenated solvents.[7][15] Mixing can cause dangerous reactions and significantly increase disposal costs.[8][15]

    • Maintain separate waste containers for liquid waste (e.g., reaction liquors, solvent rinses) and contaminated solid waste (e.g., gloves, absorbent pads, glassware).

  • Container Management:

    • Use only appropriate, compatible, and sealable hazardous waste containers (e.g., glass jars, carboys).[15][16]

    • Keep waste containers tightly closed at all times except when adding waste.[10][16]

    • Store waste containers in a designated, well-ventilated secondary containment area, segregated by compatibility.[14]

  • Labeling:

    • Clearly label every waste container with the words "HAZARDOUS WASTE".[16]

    • The label must include the full chemical name of all constituents and their approximate percentages.[16]

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[17] Do not attempt to dispose of this chemical down the drain or in regular trash, as it can harm aquatic life and ecosystems.[14]

References

  • FURAN-2-YLMETHYL-(3-METHYL-1-P-TOLYL-BUT-3-ENYL)-AMINE - NextSDS . [Link]

  • Western Carolina University Standard Operating Procedure for the use of Furan . [Link]

  • Furan - New Jersey Department of Health . [Link]

  • Furan - Hazardous Substance Fact Sheet . [Link]

  • Amine Disposal For Businesses | Collect and Recycle . [Link]

  • Furan Compounds Group - Canada.ca . [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Prorsa Consulting . [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Prorsa Consulting . [Link]

  • The MSDS HyperGlossary: Amine - Interactive Learning Paradigms, Incorporated . [Link]

  • Treatment of amine wastes generated in industrial processes. - ResearchGate . [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications . [Link]

  • FURAN-2-YLMETHYL-P-TOLYL-AMINE — Chemical Substance Information - NextSDS . [Link]

  • Hazardous Materials Management Manual - Ohio University . [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Centers for Disease Control and Prevention . [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . [Link]

  • Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe - Safeopedia . [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety, The University of Texas at Dallas . [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive . [Link]

Sources

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